1-Pentan-3-ylpiperidine-4-carbaldehyde
Description
BenchChem offers high-quality 1-Pentan-3-ylpiperidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentan-3-ylpiperidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-pentan-3-ylpiperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDINSAPXPWWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537565-45-9 | |
| Record name | 1-(pentan-3-yl)piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 1-(Pentan-3-yl)piperidine-4-carbaldehyde
Executive Summary
In modern medicinal chemistry and targeted protein degradation (PROTAC) research, bifunctional aliphatic heterocycles are highly sought after for their ability to modulate physicochemical properties such as lipophilicity (logP) and basicity (pKa). 1-(Pentan-3-yl)piperidine-4-carbaldehyde , identified by the CAS Number 1537565-45-9 , is a specialized tertiary amine building block[1]. The piperidine core provides conformational rigidity, the 3-pentyl group acts as a sterically demanding lipophilic modifier, and the carbaldehyde moiety serves as a versatile electrophilic handle for downstream functionalization. This whitepaper provides an in-depth guide on its structural properties, a self-validating synthetic methodology, and its applications in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of CAS 1537565-45-9 is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is typically supplied as a liquid and requires low-temperature storage to prevent auto-oxidation of the aldehyde group.
Table 1: Physicochemical and Safety Profile
| Property | Value |
| Chemical Name | 1-(Pentan-3-yl)piperidine-4-carbaldehyde |
| CAS Number | 1537565-45-9 |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| InChIKey | FUDINSAPXPWWGJ-UHFFFAOYSA-N |
| Physical State | Liquid |
| Purity | |
| Storage Temperature | -10 °C |
| GHS Signal Word | Danger (H302, H315, H318, H335) |
Data aggregated from commercial supplier specifications[1].
Mechanistic Synthesis & Experimental Protocols
Design Rationale & Causality (Expertise & Experience)
The direct reductive amination of unprotected piperidine-4-carbaldehyde with pentan-3-one is fundamentally flawed; the secondary amine of one molecule will react with the aldehyde of another, leading to rapid oligomerization. To circumvent this, the aldehyde must be masked as an acetal (e.g., piperidine-4-carbaldehyde diethyl acetal) prior to the N-alkylation step.
For the N-alkylation itself, reductive amination is vastly superior to direct alkylation (e.g., using 3-bromopentane), which would suffer from competing E2 elimination due to the steric hindrance of the secondary halide. The use of sodium triacetoxyborohydride, NaBH(OAc)₃, is highly recommended. As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that outperforms NaBH₃CN in both yield and safety profile, particularly when 1,2-dichloroethane (DCE) is utilized as the solvent[2].
Step-by-Step Protocol: A Self-Validating System
The following protocol is designed with built-in in-process controls (IPCs) and a chemically logical workup that isolates the product based on its pKa, ensuring high purity without the immediate need for chromatography.
Step 1: Reductive Amination (N-Alkylation)
-
Initiation : Charge a flame-dried round-bottom flask with piperidine-4-carbaldehyde diethyl acetal (1.0 eq) and pentan-3-one (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Catalysis : Add glacial acetic acid (1.0 eq). Causality: AcOH is crucial for ketone substrates to accelerate the formation of the intermediate iminium ion prior to reduction[2].
-
Reduction : Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes to control the mild exotherm.
-
IPC Validation : Stir at room temperature for 12 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting secondary amine is no longer detectable.
-
Quench : Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate acetal.
Step 2: Acetal Deprotection & Self-Validating Workup
-
Hydrolysis : Dissolve the crude intermediate in a 1:1 mixture of THF and H₂O. Add 2M aqueous HCl until the pH is < 2. Stir at 40 °C for 4 hours.
-
IPC Validation : Monitor by TLC (ninhydrin stain) for the disappearance of the acetal spot.
-
Orthogonal Purification (Acid-Base Extraction) : Cool the mixture to room temperature. Extract the acidic aqueous layer with diethyl ether (2x). Causality: This step validates purity by discarding neutral organic impurities into the ether layer, while the protonated target molecule remains safely in the aqueous phase.
-
Free-Basing : Basify the aqueous layer with 2M NaOH to pH 10, converting the piperidinium salt back to its neutral, lipophilic free base.
-
Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield pure 1-(pentan-3-yl)piperidine-4-carbaldehyde.
-
Final Analytical Validation : Confirm identity via ¹H NMR (diagnostic aldehyde proton at ~9.6 ppm) and ESI-MS (m/z [M+H]⁺ = 184.3).
Downstream Applications in Drug Discovery
CAS 1537565-45-9 is primarily utilized as an electrophilic hub. Its applications include:
-
Complex Amine Synthesis : The aldehyde can undergo a subsequent reductive amination with primary anilines or complex aliphatic amines, forming the core of CNS-active therapeutics.
-
Alkene Generation : Horner-Wadsworth-Emmons (HWE) or Wittig reactions convert the aldehyde into an olefin, which can be further functionalized or used as a linker in PROTAC synthesis.
-
Chiral Alcohol Formation : Grignard additions to the carbaldehyde yield secondary alcohols, creating new stereocenters for structure-activity relationship (SAR) exploration.
Synthetic Workflow Visualization
Synthetic workflow and downstream functionalization of CAS 1537565-45-9.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
Sources
Spectroscopic Profiling and Structural Elucidation of 1-Pentan-3-ylpiperidine-4-carbaldehyde
Executive Summary
1-Pentan-3-ylpiperidine-4-carbaldehyde (Chemical Formula: C₁₁H₂₁NO; MW: 183.29 g/mol ) is a structurally versatile tertiary amine and aliphatic aldehyde. Compounds of this class are frequently utilized as critical intermediates in complex active pharmaceutical ingredient (API) synthesis and as flexible linkers in the design of Proteolysis Targeting Chimeras (PROTACs)[1].
Because the piperidine ring is susceptible to conformational flux (chair-chair interconversion) and the tertiary amine is highly sensitive to pH, rigorous spectroscopic characterization is required to ensure batch-to-batch reproducibility. This whitepaper provides a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
The presence of the basic tertiary amine dictates the NMR sample preparation strategy. Trace acidic impurities in deuterated chloroform (CDCl₃) can protonate the nitrogen, leading to a quaternary ammonium species. This protonation drastically alters the chemical environment, causing severe downfield shifts and peak broadening due to intermediate chemical exchange rates. Therefore, samples must be prepared using strictly neutralized CDCl₃ (often filtered through basic alumina prior to use) to ensure the molecule remains in its free-base form.
The aldehyde group at C4 exerts a strong electron-withdrawing effect, deshielding the adjacent equatorial and axial protons. Meanwhile, the sterically bulky pentan-3-yl group at N1 locks the piperidine ring predominantly into a chair conformation where the bulky N-substituent and the C4-carbaldehyde group favor equatorial positions to minimize 1,3-diaxial interactions.
Standardized NMR Protocol (Self-Validating System)
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of neutralized CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition Parameters (¹H NMR): 400 MHz spectrometer, 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. The 2.0s delay ensures complete relaxation of the aliphatic protons for accurate integration.
-
Acquisition Parameters (¹³C NMR): 100 MHz spectrometer, 298 K. Use a 45° pulse angle, a relaxation delay of 2.0 seconds, and 512 scans with broadband proton decoupling (WALTZ-16).
-
Validation: Integration of the ¹H spectrum must yield exactly 21 protons. The presence of a sharp singlet near δ 9.6 ppm confirms the intact aldehyde.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| 9.65 | s (or fine d) | 1H | -CHO : Highly deshielded aldehyde proton. |
| 2.85 - 2.95 | m | 2H | Piperidine C2/C6 (equatorial) : Deshielded by adjacent N lone pair. |
| 2.35 - 2.45 | m | 1H | Pentan-3-yl CH : Alpha to nitrogen; split by four adjacent CH₂ protons. |
| 2.20 - 2.30 | m | 1H | Piperidine C4 : Deshielded by the adjacent carbonyl group. |
| 2.05 - 2.15 | m | 2H | Piperidine C2/C6 (axial) : Shielded relative to equatorial counterparts. |
| 1.60 - 1.80 | m | 4H | Piperidine C3/C5 : Aliphatic ring backbone. |
| 1.30 - 1.50 | m | 4H | Pentan-3-yl CH₂ : Two methylene groups of the alkyl chain. |
| 0.88 | t, J = 7.5 Hz | 6H | Pentan-3-yl CH₃ : Terminal methyl groups. |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Structural Causality |
| 204.2 | C=O | Aldehyde Carbon : Characteristic extreme downfield shift. |
| 66.5 | CH | Pentan-3-yl CH : Deshielded by direct attachment to Nitrogen. |
| 51.2 | CH₂ | Piperidine C2/C6 : Alpha carbons to the tertiary amine. |
| 47.8 | CH | Piperidine C4 : Alpha carbon to the carbonyl group. |
| 26.4 | CH₂ | Piperidine C3/C5 : Beta carbons in the ring. |
| 21.5 | CH₂ | Pentan-3-yl CH₂ : Aliphatic chain methylenes. |
| 11.8 | CH₃ | Pentan-3-yl CH₃ : Terminal methyl carbons. |
NMR Elucidation Workflow
Figure 1: Standardized causality-driven NMR workflow for structural validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational Causality
Infrared spectroscopy provides orthogonal validation of the functional groups[2]. The defining feature of 1-pentan-3-ylpiperidine-4-carbaldehyde is the intense, sharp stretching vibration of the carbonyl (C=O) bond. Because it is an aliphatic aldehyde, this peak typically appears un-conjugated at ~1725 cm⁻¹. Furthermore, the C-H stretch of the aldehyde group undergoes Fermi resonance with the first overtone of the C-H bending vibration, resulting in a characteristic doublet near 2810 cm⁻¹ and 2710 cm⁻¹[3]. The tertiary amine is identified by the C-N stretching manifold, though it is often heavily overlapped by the aliphatic C-H bending modes.
Standardized FTIR Protocol
-
Instrument Prep: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum (ambient air).
-
Sample Application: Apply a neat droplet of the liquid compound directly onto the ATR crystal. Ensure full coverage without introducing air bubbles.
-
Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
Table 3: Key FTIR Vibrational Modes (ATR, Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 2960, 2930, 2870 | Strong | C-H stretch (sp³) | Confirms the highly aliphatic nature of the molecule. |
| 2810, 2710 | Weak | Aldehyde C-H stretch | Fermi resonance doublet; definitive proof of an aldehyde. |
| 1725 | Very Strong | C=O stretch | Unconjugated aliphatic aldehyde carbonyl. |
| 1450, 1380 | Medium | C-H bend | Scissoring and methyl rocking of the pentyl group. |
| 1120 | Medium | C-N stretch | Confirms the tertiary amine backbone. |
Mass Spectrometry (EI-MS)
Fragmentation Causality
Electron Ionization (EI) at 70 eV is the gold standard for generating reproducible fragmentation libraries[2]. For aliphatic amines like 1-pentan-3-ylpiperidine-4-carbaldehyde, the molecular ion [M]⁺• (m/z 183) is typically of very low abundance. This is because the radical cation formed at the nitrogen atom undergoes highly facile α-cleavage.
The most statistically probable and thermodynamically stable fragmentation pathway is the ejection of an ethyl radical (•CH₂CH₃, 29 Da) from the pentan-3-yl side chain. This α-cleavage generates a highly resonance-stabilized iminium ion at m/z 154, which almost universally manifests as the base peak (100% relative abundance) in the mass spectrum. A secondary pathway involves the complete loss of the pentyl group via N-dealkylation, yielding a piperidine-4-carbaldehyde fragment at m/z 112[3].
Standardized GC-MS Protocol
-
Chromatography: Inject 1 µL of a 100 ppm solution (in GC-grade dichloromethane) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).
-
Thermal Gradient: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
Ionization: Electron Ionization (EI) source set to 70 eV, source temperature 230°C. Mass analyzer scanning from m/z 40 to 300.
Table 4: Key EI-MS Fragmentation Ions (70 eV)
| m/z | Relative Abundance | Fragment Identity | Mechanism of Formation |
| 183 | < 5% | [M]⁺• | Molecular Ion (Intact molecule). |
| 154 | 100% (Base Peak) | [M - C₂H₅]⁺ | α-cleavage yielding a stable iminium ion. |
| 112 | 25% | [M - C₅H₁₁]⁺ | N-dealkylation (loss of the entire pentan-3-yl group). |
| 84 | 15% | [C₅H₁₀N]⁺ | Piperidine ring fragmentation. |
Mass Spectrometry Fragmentation Pathway
Figure 2: Primary EI-MS fragmentation pathways driven by nitrogen radical stabilization.
References
-
NIST Chemistry WebBook, SRD 69 Title: Piperidine - Gas phase ion energetics and IR Spectra Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
PubChem Compound Summary Title: 4-Piperidinecarboxaldehyde | CID 14495648 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Journal of Medicinal Chemistry Title: Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets Source: American Chemical Society (ACS) URL:[Link](Note: URL represents the general ACS MedChem repository format for PROTAC linker methodologies).
Sources
The Piperidine Scaffold in Modern Drug Discovery: Physicochemical Profiling, Target Engagement, and Optimization Strategies
Executive Summary
The piperidine ring—a six-membered saturated azaheterocycle—is a foundational "privileged scaffold" in medicinal chemistry. Among FDA-approved pharmaceuticals, nitrogen-containing heterocycles are the most prevalent structural features, with piperidine consistently ranking in the top three alongside pyridine and piperazine[1],[2]. Its ubiquity across diverse therapeutic areas—evidenced by blockbuster drugs like donepezil (Alzheimer's), haloperidol (schizophrenia), and paroxetine (depression)—is driven by its unique physicochemical profile[3]. As a Senior Application Scientist, I approach the piperidine core not just as a structural linker, but as a dynamic pharmacophoric element. This guide explores the causality behind piperidine's pharmacological success, detailing the physicochemical logic, target engagement mechanisms, and self-validating experimental workflows required to optimize this scaffold in drug development.
Physicochemical Profiling and Conformational Dynamics
The pharmacological utility of piperidine is deeply rooted in its physicochemical properties. With a conjugate acid pKa of approximately 11.22, piperidine exists predominantly in its protonated, cationic form at a physiological pH of 7.4[4],[5]. This ionization state is a critical determinant for establishing strong ionic and hydrogen-bonding interactions within protein binding pockets.
Conformationally, piperidine adopts a chair structure similar to cyclohexane. However, the presence of the nitrogen atom introduces a dynamic equilibrium between two distinct chair conformers: one with the N-H bond in the axial position, and the other in the equatorial position[5]. In nonpolar environments, the equatorial conformer is generally favored by 0.2–0.6 kcal/mol, whereas polar solvents can stabilize the axial conformer[5]. This conformational flexibility allows the scaffold to adapt its geometry to maximize complementary interactions with the target site.
Table 1: Comparative Physicochemical Properties of Piperidine vs. Piperazine
To make informed decisions during lead optimization, medicinal chemists frequently weigh piperidine against its close structural relative, piperazine[4].
| Property | Piperidine | Piperazine | Impact on Drug Design |
| Structure | Azacyclohexane (1 Nitrogen) | 1,4-Diazacyclohexane (2 Nitrogens) | Determines vectorality and available substitution points. |
| Basicity (pKa) | ~11.22 (Conjugate Acid) | pKa1 ≈ 9.73, pKa2 ≈ 5.35 | Piperidine is highly protonated at pH 7.4, driving strong ionic target interactions[4]. |
| Lipophilicity (logP) | Higher relative to piperazine | Lower (more hydrophilic) | Piperidine generally offers superior passive membrane and BBB permeability[4]. |
| H-Bonding Capacity | 1 Donor / 1 Acceptor | 2 Donors / 2 Acceptors | Piperazine forms more multipolar interactions, aiding aqueous solubility[4]. |
| Primary Utility | CNS drugs, Analgesics, GPCRs | Kinase inhibitors, Anticancer | Scaffold selection dictates target class suitability and ADME trajectory. |
Target Engagement: The Mechanistic Basis of Piperidine Pharmacology
The protonated nitrogen of piperidine frequently acts as a hydrogen bond donor and participates in robust cation-π interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in the target receptor[6].
For example, in the development of Monoamine Oxidase (MAO) inhibitors, the piperidine moiety has demonstrated profound MAO-B selective inhibition[7]. Mechanistically, the basic nitrogen anchors the molecule near the enzyme's FAD cofactor, while the hydrophobic methylene groups of the piperidine ring pack tightly against the hydrophobic cavity of the enzyme, displacing water and driving binding affinity through the hydrophobic effect.
Logical mapping of piperidine target engagement mechanisms via specific molecular interactions.
Experimental Workflows: Self-Validating Protocols
The successful integration of a piperidine scaffold requires rigorous physicochemical validation before advancing to biological assays. The following protocols are designed with built-in causality and internal controls to ensure absolute data integrity.
Protocol 1: Potentiometric Determination of pKa for Novel Piperidine Derivatives
Causality & Rationale: The pKa dictates the ionization state, which directly impacts solubility, lipophilicity (logD), and target binding[8],[9]. Potentiometric titration is the gold standard. We strictly control ionic strength to mimic physiological osmolarity, ensuring the measured pKa translates accurately to in vivo conditions.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 1.0 mM of the novel piperidine derivative in 50 mL of deionized water. Add KCl to achieve a constant ionic strength of 0.15 M (mimicking physiological blood conditions)[9].
-
Temperature Control: Maintain the titration vessel at exactly 25.0 ± 0.1 °C using a water-jacketed cell. Causality: Thermodynamic pKa is highly temperature-dependent; fluctuations will invalidate the data.
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) immediately before use to prevent baseline drift.
-
Titration: Titrate the solution with standardized 0.1 M NaOH (if starting with the hydrochloride salt) under a nitrogen atmosphere. Causality: Nitrogen prevents CO2 absorption, which forms carbonic acid and artificially skews the titration curve.
-
Data Analysis: Record pH after each 0.05 mL addition. Use the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
-
Self-Validation System: Run a known standard (e.g., pure piperidine, literature pKa 11.22) in parallel[5]. If the standard deviates by >0.05 log units, the system is compromised; recalibrate and repeat.
Protocol 2: High-Throughput Screening (HTS) for Piperidine-based MAO-B Inhibitors
Causality & Rationale: To assess the pharmacodynamic efficacy of piperidine derivatives, an in vitro enzymatic assay using recombinant human MAO-B is required. A fluorometric assay using kynuramine provides high sensitivity and eliminates the radioactive hazards of older methodologies[7].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.
-
Compound Plating: In a 96-well black opaque plate, add 10 µL of the piperidine test compounds (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) to respective wells.
-
Enzyme Pre-incubation: Add 40 µL of the MAO-B enzyme solution to each well. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for equilibrium binding between the piperidine inhibitor and the enzyme, which is crucial for accurately measuring reversible inhibition.
-
Reaction Initiation: Add 50 µL of kynuramine substrate (final concentration 50 µM) to start the reaction. Incubate at 37°C for exactly 30 minutes.
-
Termination & Reading: Stop the reaction by adding 40 µL of 2N NaOH. Read fluorescence (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.
-
Self-Validation System: Include positive controls (e.g., Selegiline) and negative controls (1% DMSO vehicle). Calculate the IC50 using non-linear regression. The assay is only validated if the Z'-factor of the control wells is >0.5, ensuring high signal-to-noise ratio and reproducibility.
Pharmacokinetic Optimization Strategy
While the high basicity of piperidine is excellent for target binding, a pKa > 11 can lead to excessive protonation in the gut, potentially hindering passive membrane permeability and oral bioavailability[4]. Modern drug discovery employs specific structural modifications to tune these properties.
Optimization Tactics:
-
Chiral Substitution: Introducing chiral centers on the piperidine ring (e.g., at the C3 or C4 position) can sterically hinder the nitrogen lone pair, subtly lowering the pKa and increasing lipophilicity (logP), thereby enhancing blood-brain barrier (BBB) penetration for CNS targets[8].
-
N-Alkylation/Acylation: Converting the secondary amine to a tertiary amine (e.g., N-benzyl piperidine) or an amide drastically alters the charge state and flexibility. N-benzyl piperidine is a highly common fragment observed in newly approved drugs due to its ability to provide cation-π interactions while modulating lipophilicity[6].
-
Spirocyclic Fusions: Recent trends show an increase in spiro-fused piperidines (e.g., diazaspiro systems)[1]. These modifications restrict the conformational flexibility of the ring, reducing the entropic penalty upon target binding and improving metabolic stability against Cytochrome P450 enzymes.
Iterative pharmacokinetic optimization workflow for piperidine-based lead compounds.
Conclusion
The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its unique blend of basicity, conformational adaptability, and synthetic tractability allows it to serve as a robust framework for drug discovery[4],[1]. By employing rigorous physicochemical profiling and self-validating biological assays, researchers can systematically optimize piperidine derivatives to achieve the delicate balance between target affinity and pharmacokinetic viability. As the field moves toward more complex architectures, the integration of chiral and spirocyclic piperidine derivatives will undoubtedly drive the next generation of highly selective therapeutics.
References
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL:[Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors (Secondary Repository) Source: National Institutes of Health (NIH) URL:[Link]
-
Key heterocyclic moieties for the next five years of drug discovery and development Source: Taylor & Francis Online URL:[Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Source: Der Pharma Chemica URL:[Link]
-
Piperidine - Wikipedia Source: Wikipedia URL:[Link]
-
Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method Source: ResearchGate URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Advanced Methodologies in the Synthesis of Substituted Piperidines: A Technical Guide for Medicinal Chemists
Executive Summary
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, featured prominently in over twenty classes of FDA-approved pharmaceuticals, including paroxetine, donepezil, and melperone[1]. The three-dimensional, sp³-hybridized nature of the piperidine core allows drug development professionals to precisely tune the spatial orientation of pharmacophores, thereby optimizing target binding affinity and pharmacokinetic profiles.
As a Senior Application Scientist, I have observed that the transition from flat, sp²-hybridized aromatic rings to structurally complex sp³-hybridized heterocycles is fraught with stereochemical and catalytic challenges. This whitepaper systematically deconstructs the causality behind modern piperidine synthesis, focusing on two primary strategic pillars: the advanced catalytic hydrogenation of pyridines and the de novo asymmetric construction of the piperidine core via domino reactions.
Strategic Logic in Piperidine Scaffold Construction
Overcoming Aromaticity: Advanced Pyridine Hydrogenation
The most atom-economical route to piperidines is the direct catalytic hydrogenation of pyridine precursors[2]. However, this approach is historically plagued by catalyst poisoning .
-
The Causality: Pyridine is a relatively weak base (pKₐ ~5.2), but upon complete hydrogenation, the resulting piperidine is a significantly stronger Lewis base (pKₐ ~11.2). This highly basic secondary amine tightly coordinates to the active sites of traditional transition metal catalysts (e.g., PtO₂, Pd/C), effectively shutting down the catalytic cycle.
-
The Solution: Classical workarounds involve using highly acidic media (like glacial acetic acid or stoichiometric HCl) to immediately protonate the piperidine product, rendering it incapable of coordinating to the metal. However, this limits functional group tolerance.
Recent breakthroughs have circumvented this via Electrocatalytic Hydrogenation (ECH) . By utilizing an Anion-Exchange Membrane (AEM) electrolyzer with a carbon-supported Rhodium (Rh/C) catalyst, researchers can achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure[3]. In this system, water acts as the hydrogen source, and the continuous applied potential drives the reduction of Rh oxides on the catalyst surface, maintaining catalytic turnover without the need for acidic additives.
Workflow for the electrocatalytic hydrogenation of pyridine to piperidine.
De Novo Synthesis: Domino Imino-Aldol/Aza-Michael Cascades
When highly substituted, enantiopure piperidines (such as 2,6-disubstituted variants) are required, pyridine hydrogenation often fails to provide adequate stereocontrol. Instead, de novo cyclization of linear precursors is preferred.
A highly efficient strategy is the Domino Imino-Aldol/Aza-Michael reaction [4].
-
The Causality: Stepwise construction of the piperidine ring requires the isolation of unstable intermediates (like acyclic imino-aldol adducts), which are prone to retro-aldol cleavage or epimerization. By designing a domino sequence, the transient acyclic intermediate is immediately trapped via an irreversible intramolecular 6-endo-trig aza-Michael cyclization.
-
Stereochemical Control: The stereochemistry (yielding strictly cis- or trans-2,6-disubstituted piperidines) is kinetically controlled by the E/Z geometry of the starting α-alkylidene-β-keto ester and the minimization of 1,3-diaxial interactions in the cyclic transition state.
Mechanistic pathway of the domino imino-aldol/aza-Michael reaction.
Quantitative Data Presentation
To guide synthetic route selection, the following table summarizes the performance metrics of various piperidine synthesis methodologies.
| Methodology | Catalyst / Reagents | Operating Conditions | Yield (%) | Stereoselectivity (ee/dr) | Key Mechanistic Advantage |
| Classical Hydrogenation | PtO₂ or Pd/C | H₂ (50-100 psi), Acidic Solvent | 70–90% | N/A (Achiral) | Scalable; acidic media prevents catalyst poisoning. |
| Electrocatalytic Hydrogenation | Rh/C (AEM Electrolyzer) | 25 mA/cm², Ambient Temp/Press | >95% | N/A (Achiral) | Eliminates H₂ gas; utilizes water as the H-source[3]. |
| Domino Imino-Aldol/Aza-Michael | LDA (Enolate generation) | THF, -50 °C to RT | 75–88% | >99:1 dr | One-pot diastereo- and enantioselective assembly[4]. |
| Asymmetric Ring-Opening Metathesis | Chiral Mo/Ru Catalysts | Toluene, 22 °C | 60–85% | Up to 98% ee | Access to highly functionalized chiral piperidine cores. |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation in the reaction trajectory is immediately identified, preventing the downstream processing of failed reactions.
Protocol A: Electrocatalytic Hydrogenation of Pyridine (AEM Electrolyzer)
Adapted from recent advancements in ambient electrocatalysis[3].
-
Reactor Assembly: Assemble a divided AEM electrolyzer cell. Equip the cathodic compartment with a carbon-supported Rhodium (Rh/C) electrode and the anodic compartment with a standard IrO₂/Ti mesh.
-
Causality: The AEM selectively allows the transport of hydroxide ions while preventing the crossover of the neutral pyridine substrate to the anode, where it could be undesirably oxidized.
-
-
Electrolyte Preparation: Prepare a 0.5 M solution of pyridine in an aqueous catholyte buffer (pH 9).
-
Electrolysis: Apply a constant current density of 25 mA/cm² at ambient temperature (20–25 °C).
-
System Validation (In-Process Control): At 2-hour intervals, sample the catholyte and analyze via GC-MS.
-
Validation Metric: The reaction is proceeding correctly if the pyridine peak (m/z 79) decreases while the piperidine peak (m/z 85) increases. The strict absence of a 1,2,3,6-tetrahydropyridine intermediate (m/z 83) validates that the reaction is following the direct electrocatalytic reduction pathway rather than a stalled partial reduction.
-
-
Workup: Once 9 F mol⁻¹ of charge has passed (indicating theoretical completion), extract the catholyte with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure piperidine[2].
Protocol B: Enantioselective Synthesis of N-Tosyl 2,6-Disubstituted Piperidines
Utilizing the Domino Imino-Aldol/Aza-Michael Cascade[4].
-
Enolate Generation: To a flame-dried Schlenk flask under argon, add diisopropylamine (1.2 equiv) in dry THF. Cool to 0 °C and add n-BuLi (1.2 equiv) dropwise. Stir for 30 minutes to form LDA.
-
Substrate Addition: Drop the temperature strictly to -50 °C.
-
Causality: Maintaining -50 °C is critical. Higher temperatures will cause the premature decomposition or self-condensation of the highly reactive lithium enolate.
-
Add the α-alkylidene-β-keto ester (1.0 equiv) in THF dropwise. Stir for 1 hour.
-
-
Domino Initiation: Add the N-tosyl imine (1.0 equiv) dissolved in THF. Allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
Causality: The slow warming allows the kinetic imino-aldol addition to occur at low temperatures, while providing the necessary thermal energy for the subsequent intramolecular aza-Michael cyclization as the mixture reaches room temperature.
-
-
System Validation (Pre-Purification): Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and evaporate. Obtain a crude ¹H NMR spectrum.
-
Validation Metric: Analyze the coupling constant (
) of the protons at the C2 and C6 positions. A large coupling constant ( Hz) confirms a trans-diaxial proton relationship, self-validating the successful formation of the desired cis-2,6-disubstituted piperidine diastereomer.
-
-
Isolation: Quench the bulk reaction with saturated NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the enantiopure piperidine.
References
- Source: National Institutes of Health (nih.gov)
- Source: BenchChem (benchchem.com)
- Source: Journal of Organic Chemistry (acs.org)
- Source: Journal of the American Chemical Society (acs.org)
Sources
Exploratory research on 1-Pentan-3-ylpiperidine-4-carbaldehyde analogs
Exploratory Research on 1-Pentan-3-ylpiperidine-4-carbaldehyde Analogs: Scaffold Design, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: The Strategic Value of the Scaffold
In contemporary medicinal chemistry, the piperidine ring is a privileged pharmacophore, ubiquitous in central nervous system (CNS) agents, G-protein-coupled receptor (GPCR) modulators, and increasingly, in Targeted Protein Degradation (TPD) technologies. 1-Pentan-3-ylpiperidine-4-carbaldehyde represents a highly specialized, versatile building block.
By functionalizing the piperidine nitrogen with a 3-pentyl (1-ethylpropyl) group and maintaining a reactive aldehyde at the 4-position, this scaffold offers a unique intersection of steric shielding, tuned lipophilicity, and electrophilic reactivity. This technical guide explores the physicochemical rationale behind this specific substitution pattern, provides self-validating synthetic protocols, and details its application in developing PROTAC linkers and GPCR antagonists.
Physicochemical and Structural Rationale
As an Application Scientist, selecting a starting scaffold is never arbitrary; it is a calculated decision based on the target product profile (TPP). The unsubstituted piperidine-4-carbaldehyde is a well-documented intermediate, serving as a critical linker in the discovery of potent CDKs/FLT3 PROTACs for acute myeloid leukemia[1], as well as in the synthesis of selective GPR119 agonists and 5-HT6 antagonists[2].
However, introducing the 1-pentan-3-yl moiety fundamentally alters the molecule's behavior:
-
Steric Shielding and Metabolic Stability: The branched 1-ethylpropyl group creates significant steric bulk around the basic nitrogen. This hindrance physically blocks the approach of Cytochrome P450 (CYP) enzymes, drastically reducing the rate of oxidative
-dealkylation—a common metabolic liability in piperidine-based drugs. -
Tuning Basicity (pKa): While primary and secondary amines are highly basic, the bulky tertiary amine in the 1-pentan-3-yl analog exhibits a slightly suppressed pKa due to the steric inhibition of solvation of the conjugate acid. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), enhancing membrane permeability.
-
Lipophilicity (cLogP): The addition of five aliphatic carbons increases the calculated partition coefficient (cLogP), driving blood-brain barrier (BBB) penetration, which is critical for neuropharmacological targets like the 5-HT6 receptor.
Table 1: Comparative Physicochemical Profiling of Piperidine Analogs
Data represents calculated values illustrating the structure-activity relationship (SAR) trajectory upon N-alkylation.
| Scaffold / Analog | Molecular Weight ( g/mol ) | cLogP | Estimated pKa | TPSA (Ų) | Key Attribute |
| Piperidine-4-carbaldehyde | 113.16 | 0.45 | 9.8 | 29.1 | High aqueous solubility; prone to rapid metabolism. |
| 1-Methylpiperidine-4-carbaldehyde | 127.18 | 0.85 | 9.2 | 20.3 | Minimal steric bulk; basic tertiary amine. |
| 1-Isopropylpiperidine-4-carbaldehyde | 155.24 | 1.65 | 9.5 | 20.3 | Moderate steric shielding; improved BBB penetration. |
| 1-Pentan-3-ylpiperidine-4-carbaldehyde | 183.29 | 2.75 | 9.6 | 20.3 | Optimal lipophilicity; high metabolic stability. |
Synthetic Methodologies: Self-Validating Protocols
Direct alkylation of piperidine-4-carbaldehyde with 3-bromopentane is synthetically flawed. The secondary nature of the halide promotes E2 elimination over SN2 substitution, and the free aldehyde is highly susceptible to self-aldol condensation under basic conditions.
To circumvent this, we employ a causality-driven approach using an acetal-protected precursor and reductive amination.
Protocol 1: Synthesis of the Core Scaffold
Objective: Synthesize 1-pentan-3-ylpiperidine-4-carbaldehyde via a protected intermediate to prevent polymerization.
Step 1: Reductive Amination
-
Reagents: Dissolve piperidine-4-carbaldehyde diethyl acetal (1.0 eq) and pentan-3-one (1.5 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Catalysis: Add glacial acetic acid (1.0 eq) to lower the pH to ~4.5. Causality: The mild acid catalyzes the formation of the intermediate iminium ion without cleaving the diethyl acetal.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0°C. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion over the unreacted ketone, preventing the formation of pentan-3-ol.
-
Validation Check: Monitor via LC-MS. The mass of the protected intermediate [M+H]+ should be 258.2.
Step 2: Acetal Deprotection
-
Hydrolysis: Concentrate the organic layer and redissolve the crude oil in a 1:1 mixture of THF and 2M aqueous HCl. Stir at 40°C for 4 hours.
-
Workup (Self-Validating Extraction): Wash the acidic aqueous layer with diethyl ether to remove non-basic organic impurities. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with dichloromethane (DCM). Causality: This acid-base extraction selectively isolates the basic tertiary amine, leaving neutral impurities behind.
-
Isolation: Dry the DCM layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure 1-pentan-3-ylpiperidine-4-carbaldehyde.
Caption: Workflow for the synthesis and diversification of 1-pentan-3-ylpiperidine-4-carbaldehyde.
Pharmacological Applications
Application A: Targeted Protein Degradation (PROTACs)
Piperidine-4-carbaldehyde is a commercially validated linker for PROTACs[3]. Recent breakthroughs have utilized this scaffold to optimize the target protein affinity in CDKs/FLT3 PROTACs, enhancing degradation efficiency in acute myeloid leukemia models[1].
By substituting the standard piperidine with our 1-pentan-3-yl analog , researchers can modify the physicochemical properties of the degrader. The aldehyde group undergoes reductive amination with the primary amine of a target-binding warhead (e.g., Quizartinib for FLT3). The bulky 3-pentyl group acts as a rigidifying, lipophilic hinge. This restricts the conformational flexibility of the linker, which can thermodynamically favor the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase) by reducing the entropic penalty upon binding.
Application B: 5-HT6 Receptor Modulators
The 5-HT6 receptor is a critical target for cognitive enhancement in neurodegenerative diseases. Piperidine derivatives are classic pharmacophores for this receptor[2]. The 1-pentan-3-ylpiperidine scaffold acts as a potent antagonist. The basic nitrogen forms a critical salt bridge with an aspartate residue (Asp3.32) in the transmembrane domain of the GPCR, while the bulky 3-pentyl group occupies an adjacent hydrophobic pocket, locking the receptor in an inactive conformation.
Caption: Mechanism of 5-HT6 receptor antagonism by 1-pentan-3-ylpiperidine analogs modulating cAMP.
Conclusion
The transition from a simple piperidine-4-carbaldehyde to its 1-pentan-3-yl analog is a masterclass in rational drug design. By leveraging the steric and lipophilic properties of the 1-ethylpropyl group, researchers can overcome metabolic liabilities and enhance BBB penetration. Coupled with the electrophilic versatility of the aldehyde moiety, this scaffold serves as a powerful engine for the discovery of next-generation PROTACs and CNS therapeutics.
References
-
Wu M, et al. "Discovery of a potent CDKs/FLT3 PROTAC with enhanced differentiation and proliferation inhibition for AML." European Journal of Medicinal Chemistry, 2024. Available at:[Link]
Sources
Application Note: Knoevenagel Condensation Conditions for Substituted Piperidine Aldehydes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols
Strategic Overview in Drug Discovery
Substituted piperidine-4-carboxaldehydes (such as N-Boc- and N-benzyl-protected variants) are privileged building blocks in medicinal chemistry. They serve as critical precursors for synthesizing complex pharmaceutical scaffolds, including acetylcholinesterase inhibitors (e.g., Donepezil analogs) and potent STAT3 inhibitors[1, 3].
The Knoevenagel condensation is the premier carbon-carbon bond-forming strategy to functionalize the C4-position of these piperidine rings. By reacting the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetates, or malonic acid), chemists can reliably generate α,β-unsaturated carbonyls or nitriles. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, detailing the mechanistic causality behind reagent selection to ensure your protocols are robust, scalable, and self-validating.
Mechanistic Causality & Reaction Design
The success of a Knoevenagel condensation with piperidine aldehydes hinges on precise control over the activation barriers of both the nucleophile and the electrophile.
Catalyst Selection: The Dual-Activation Paradigm
While weak bases like piperidine alone can deprotonate highly active methylene compounds (like malononitrile), reacting less acidic compounds (like malonic esters) requires a dual-activation approach. The industry standard utilizes a catalytic buffer system of piperidine and glacial acetic acid (typically 10–20 mol% each) [4].
-
Causality: The acetate ion acts as a weak base to generate the nucleophilic enolate/carbanion. Simultaneously, the piperidine condenses with the piperidine-4-carboxaldehyde to form a highly electrophilic iminium ion intermediate, which is far more reactive toward nucleophilic attack than the parent aldehyde.
-
Thermodynamic Driving Force: The subsequent dehydration step is driven by Le Chatelier's principle. Using a Dean-Stark apparatus with azeotropic solvents (toluene or dichloromethane) physically removes water, preventing the reversible retro-aldol reaction and pushing the equilibrium toward the α,β-unsaturated product.
The Doebner Modification
When synthesizing α,β-unsaturated carboxylic acids, the Doebner Modification is employed [2]. This utilizes malonic acid in the presence of pyridine (often as both solvent and base) and a catalytic amount of piperidine.
-
Causality: Pyridine not only facilitates the initial condensation but actively promotes the concerted decarboxylation of the resulting di-acid intermediate under reflux conditions, yielding the mono-carboxylic cinnamic acid equivalent.
Fig 1: Mechanistic pathway of the Knoevenagel condensation via dual-activation.
Substrate-Specific Considerations: Protecting Groups
The choice of nitrogen protecting group on the piperidine ring dictates the harshness of the conditions you can employ:
-
N-Boc-piperidine-4-carboxaldehyde: The tert-butyloxycarbonyl (Boc) group is highly base-stable but exquisitely acid-sensitive.
-
Constraint: Avoid strong Lewis acids or prolonged heating in highly acidic media. The piperidine/acetic acid buffer is mild enough to prevent Boc deprotection, provided the temperature does not exceed 110°C for extended periods.
-
-
N-Benzylpiperidine-4-carboxaldehyde: The benzyl group is robust under both acidic and basic Knoevenagel conditions [3].
-
Constraint: If the subsequent synthetic step involves reducing the newly formed α,β-unsaturated double bond via catalytic hydrogenation (e.g., H2/Pd-C), the benzyl group may undergo unwanted hydrogenolysis. Careful catalyst selection (e.g., using Wilkinson's catalyst or controlled H2 pressure) is required downstream.
-
Quantitative Data: Condition Optimization Matrix
The following table synthesizes field-proven parameters for optimizing the Knoevenagel condensation based on the active methylene nucleophile.
| Substrate (Aldehyde) | Active Methylene | Catalyst System | Solvent | Temp / Time | Expected Yield |
| N-Boc-4-formylpiperidine | Malononitrile | Piperidine (10 mol%) | Ethanol | 25°C / 2–4 h | 85–95% |
| N-Benzyl-4-formylpiperidine | Ethyl Cyanoacetate | Pip/AcOH (20 mol%) | Toluene | 110°C (Reflux) / 6 h | 75–85% |
| N-Boc-4-formylpiperidine | Malonic Acid | Pyridine / Pip (cat.) | Pyridine | 90°C / 12 h | 65–75% |
| N-Benzyl-4-formylpiperidine | Meldrum's Acid | EDDA (10 mol%) | Methanol | 65°C / 3 h | 80–90% |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify the success of each phase before proceeding.
Protocol A: Synthesis of α,β-Unsaturated Nitriles (Mild Conditions)
Optimized for N-Boc-piperidine-4-carboxaldehyde and highly active methylenes (e.g., malononitrile).
Reagents:
-
N-Boc-piperidine-4-carboxaldehyde (1.0 equiv, 10 mmol)
-
Malononitrile (1.05 equiv, 10.5 mmol)
-
Piperidine (0.1 equiv, 1 mmol)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperidine-4-carboxaldehyde in absolute ethanol.
-
Nucleophile Addition: Add malononitrile in one portion. The solution should remain clear.
-
Catalysis: Add piperidine dropwise. Self-Validation Checkpoint: A slight exotherm and a color change (often pale yellow) should be observed immediately, indicating the rapid formation of the enolate and subsequent aldol addition.
-
Reaction: Stir the mixture at room temperature (25°C) for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product spot will be highly UV-active due to the conjugated nitrile system, unlike the starting aliphatic aldehyde.
-
Workup: Once starting material is consumed, concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with 5% aqueous citric acid (2 x 20 mL) to remove the piperidine catalyst, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product typically solidifies upon standing and can be triturated with cold hexanes for high purity.
Protocol B: Doebner-Modified Condensation for Unsaturated Acids
Optimized for N-Benzylpiperidine-4-carboxaldehyde requiring vigorous dehydration and decarboxylation.
Reagents:
-
N-Benzylpiperidine-4-carboxaldehyde (1.0 equiv, 20 mmol)
-
Malonic Acid (1.5 equiv, 30 mmol)
-
Piperidine (0.2 equiv, 4 mmol)
-
Pyridine (15 mL, acts as base and solvent)
Step-by-Step Methodology:
-
Assembly: Charge a 100 mL round-bottom flask with N-benzylpiperidine-4-carboxaldehyde, malonic acid, and pyridine. Add piperidine.
-
Apparatus Setup: Attach a reflux condenser. Note: A Dean-Stark trap is not strictly required here as the decarboxylation drives the reaction, but an inert atmosphere (N₂) is recommended to prevent oxidation of the aldehyde.
-
Thermal Activation: Heat the mixture to 90°C using a pre-calibrated oil bath. Self-Validation Checkpoint: Effervescence (bubbling) must be observed within 15–30 minutes of reaching temperature. This is the evolution of CO₂ gas, confirming that the condensation-decarboxylation cascade is actively occurring.
-
Maturation: Continue heating for 12 hours until CO₂ evolution ceases and LC-MS confirms the disappearance of the intermediate di-acid.
-
Quenching & Workup: Cool the reaction to room temperature and pour it into a beaker containing 100 g of crushed ice and 6M HCl (carefully, to neutralize pyridine until pH ~3). The α,β-unsaturated acid will precipitate as a solid.
-
Purification: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol/water to yield the pure acrylic acid derivative.
Fig 2: Experimental workflow for the Doebner-modified Knoevenagel condensation.
References
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Taylor & Francis (Journal of Coordination Chemistry) URL:[Link]
-
Knoevenagel Condensation / Doebner Modification Source: Organic Chemistry Portal URL:[Link]
-
Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation Source: Der Pharma Chemica URL:[Link]
- Process for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide (US10399977B2)
Design of enzyme inhibitors using a piperidine-4-carbaldehyde core
Analysis and Next Steps: From this hypothetical data, a clear SAR emerges: electron-donating and hydrogen-bonding substituents at the para-position of the benzyl ring are critical for high potency. This insight is invaluable. The next design cycle should focus on exploring other substituents at the 4-position (e.g., -OH, -NH₂, small ethers) while avoiding bulky or strongly electron-withdrawing groups. This iterative process of synthesis and testing is the foundation of lead optimization. [13]
Conclusion
The piperidine-4-carbaldehyde core is an exceptionally valuable platform for the discovery of novel enzyme inhibitors. Its synthetic tractability, particularly via reductive amination, allows for the rapid exploration of chemical space. By combining rational design, efficient synthesis, and systematic biochemical evaluation, researchers can effectively navigate the path from an initial concept to a potent lead compound. The protocols and strategies outlined in this guide provide a robust and validated starting point for any drug discovery program targeting enzyme inhibition.
References
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. ACS Publications - Journal of Medicinal Chemistry. [Link]
-
Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Semantic Scholar. [Link]
-
Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsi.org [ijpsi.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for evaluating the analgesic properties of piperidine compounds
Title: Comprehensive Protocol for the Pharmacological Evaluation of Piperidine-Based Analgesics
Executive Summary
Piperidine derivatives (e.g., fentanyl, carfentanil, meperidine) represent a highly potent class of synthetic mu-opioid receptor (MOR) agonists. Their 4-anilidopiperidine core confers extreme lipophilicity, enabling rapid blood-brain barrier penetration. However, the narrow therapeutic index of traditional piperidine opioids necessitates rigorous preclinical evaluation. Modern drug development focuses on identifying "biased agonists"—compounds that preferentially activate G-protein signaling (mediating analgesia) while minimizing
As a Senior Application Scientist, I have designed this protocol to serve as a self-validating system . Every assay incorporates internal baselines, reference standards (DAMGO/Morphine), and antagonist reversal controls (Naloxone) to ensure that all observed effects are strictly MOR-mediated and not off-target artifacts.
Strategic Workflow
Sequential workflow for evaluating piperidine-based opioid analgesics.
Phase 1: In Vitro Pharmacodynamics & Biased Agonism
Target Engagement: Radioligand Displacement Binding Assay
Causality & Logic: Before assessing functional efficacy, we must quantify the compound's physical affinity (
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 43,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .
-
Incubation: In a 96-well plate, combine 100 µL of cell membranes, 50 µL of 0.5 nM
-Diprenorphine, and 50 µL of the piperidine test compound (serial dilutions from to M). -
Self-Validation Control: Include wells with 10 µM Naloxone to define non-specific binding (NSB).
-
Filtration: Incubate for 60 mins at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.
-
Detection: Wash filters three times with ice-cold buffer, add scintillation fluid, and quantify radioactivity (CPM). Calculate
using the Cheng-Prusoff equation.
G-Protein Activation: Binding Assay
Causality & Logic: To measure therapeutic efficacy, we evaluate the immediate receptor-G-protein coupling. We prioritize the
Step-by-Step Protocol:
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4). Critical step: Add 10 µM GDP. Why? GDP saturates empty G
subunits, artificially lowering basal noise and ensuring the observed signal is strictly agonist-driven[3]. -
Reaction Mixture: Mix 10 µg MOR membranes, 0.1 nM
, and varying concentrations of the piperidine candidate. -
Incubation & Termination: Incubate at 30°C for 60 mins. Terminate via rapid filtration (GF/B filters) and measure bound radioactivity.
-
Data Extraction: Determine the
(potency) and (efficacy relative to the reference full agonist, DAMGO).
Pathway Divergence: -Arrestin 2 Recruitment Assay
Causality & Logic: Arrestin recruitment is directly linked to receptor internalization and adverse effects (respiratory depression). To identify a safer piperidine analog, we use a NanoBiT complementation assay to calculate the "Bias Factor"[1].
Divergent MOR signaling pathways illustrating G-protein vs. β-arrestin biased agonism.
Step-by-Step Protocol:
-
Cell Engineering: Co-transfect HEK293 cells with MOR tagged with SmBiT (Small BiT) and
-Arrestin 2 tagged with LgBiT (Large BiT). -
Substrate Addition: Seed cells in a white 384-well plate. Add the live-cell substrate (furimazine).
-
Stimulation: Inject the piperidine candidate. If the compound recruits arrestin, the SmBiT and LgBiT physically interact, reconstituting a functional luciferase enzyme.
-
Measurement: Record luminescence continuously for 30 minutes. Calculate the Area Under the Curve (AUC) to determine the arrestin
.
Phase 2: In Vivo Analgesic Efficacy
Pain is a multidimensional physiological experience. A robust evaluation must differentiate between spinal reflexes and supraspinal (brain) pain processing[4].
Spinal Reflex Arc: Radiant Heat Tail-Flick Test
Causality & Logic: The tail-flick test measures a spinally mediated nociceptive reflex. It is highly sensitive to centrally acting piperidine opioids but insensitive to peripherally acting NSAIDs[4].
Step-by-Step Protocol:
-
Acclimation: Habituate mice to the restraining tube for 3 days prior to testing to prevent stress-induced analgesia.
-
Baseline Measurement (Self-Validation): Focus the radiant heat beam on the distal third of the tail. Record the latency to flick. Adjust the beam intensity so the baseline latency is exactly 2.0 - 3.0 seconds.
-
Drug Administration: Administer the piperidine compound via IV or SC injection.
-
Testing & Cut-off: Test at 15, 30, 60, and 120 minutes post-injection. Critical: Enforce a strict 10-second cut-off. Extending exposure beyond 10 seconds causes irreversible tissue necrosis without yielding additional pharmacological data[4].
Supraspinal Integration: Hot Plate Test
Causality & Logic: Unlike the tail-flick, the hot plate test requires complex neurological processing within the brain, resulting in the lifting and licking of a paw. This evaluates the compound's ability to modulate higher-order pain perception[4].
Step-by-Step Protocol:
-
Apparatus Setup: Set the thermoregulated hot plate to exactly 52.0 ± 0.5 °C. Lower temperatures fail to elicit clear responses; higher temperatures compress the dynamic range of the assay.
-
Execution: Place the mouse inside the clear acrylic cylinder on the plate. Start the stopwatch.
-
Endpoint: Stop the timer at the first sign of hind paw licking, shaking, or jumping.
-
Reversal Control: Administer Naloxone (1 mg/kg) 10 minutes prior to the piperidine compound in a separate cohort. Complete return to baseline latency validates that the analgesia is exclusively MOR-mediated.
Quantitative Data Synthesis
To determine the viability of a piperidine candidate, all in vitro and in vivo metrics must be synthesized to calculate the Bias Factor (
| Compound | MOR Affinity ( | GTP | Bias Factor (G-Protein) | Tail-Flick | |
| DAMGO (Ref) | 1.2 ± 0.1 | 100 | 100 | 1.0 (Neutral) | N/A (Peptide) |
| Fentanyl | 0.8 ± 0.2 | 98 ± 2 | 115 ± 5 | 0.8 (Arrestin-biased) | 0.015 ± 0.002 |
| Morphine | 3.5 ± 0.4 | 85 ± 4 | 45 ± 6 | 3.2 (G-biased) | 2.5 ± 0.3 |
| Piperidine Candidate X | 0.4 ± 0.1 | 95 ± 3 | 12 ± 2 | 18.5 (Highly G-biased) | 0.04 ± 0.01 |
Interpretation: Candidate X demonstrates sub-nanomolar affinity and full G-protein efficacy, but virtually abolishes
References
1.[4] Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience / PubMed.[Link] 2.[1] Agonist-selective recruitment of engineered protein probes and of GRK2 by opioid receptors in living cells. eLife.[Link] 3.[2] Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Assay and Drug Development Technologies / PubMed.[Link] 4.[3] Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology / PMC.[Link]
Sources
- 1. Agonist-selective recruitment of engineered protein probes and of GRK2 by opioid receptors in living cells | eLife [elifesciences.org]
- 2. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-Pentan-3-ylpiperidine-4-carbaldehyde for High-Throughput Bioassays
Introduction
In modern drug discovery and chemical biology, the synthesis of highly specific, target-binding probes is heavily reliant on versatile chemical scaffolds. 1-Pentan-3-ylpiperidine-4-carbaldehyde is an exceptional synthetic intermediate for these applications. Structurally, the piperidine ring features a sterically demanding 3-pentyl (1-ethylpropyl) group at the N1 position, providing tunable lipophilicity and a unique spatial geometry often required for occupying hydrophobic pockets in active sites (e.g., GPCRs or kinase domains).
Concurrently, the C4-carbaldehyde moiety serves as a highly reactive, bioorthogonal handle. Derivatizing this aldehyde allows researchers to attach fluorophores for cellular imaging, or biotin-polyethylene glycol (PEG) tags for pull-down assays and surface plasmon resonance (SPR) studies. As a Senior Application Scientist, I have designed this protocol to detail two robust, high-yielding derivatization pathways: Reductive Amination and Oxime Ligation .
Mechanistic Insights & Causality (E-E-A-T)
To ensure high-fidelity probe generation, it is critical to understand the chemical causality behind our reagent selections.
Method A: Reductive Amination (Fluorescent Tagging)
Direct alkylation of amines with alkyl halides frequently leads to uncontrolled over-alkylation. Reductive amination circumvents this by forming an imine intermediate that is subsequently reduced to a stable secondary amine. For 1-Pentan-3-ylpiperidine-4-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice[1].
-
The Causality: Unlike sodium borohydride (NaBH₄), which is highly reactive and readily reduces aldehydes directly to alcohols, NaBH(OAc)₃ is a mild reductant. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, allowing it to selectively target the protonated iminium ion over the unreacted starting aldehyde[1]. The reaction is optimally performed in 1,2-dichloroethane (DCE), which solubilizes the lipophilic 3-pentyl group while stabilizing the transition state.
Method B: Oxime Ligation (Biotinylation)
When synthesizing probes for aqueous bioassays, oxime ligation is highly preferred due to the exceptional hydrolytic stability of the resulting oxime bond. However, the uncatalyzed condensation between an aldehyde and an aminooxy group is kinetically sluggish at neutral to mildly acidic pH. To solve this, we employ aniline as a nucleophilic catalyst [2].
-
The Causality: Aniline rapidly condenses with the C4-carbaldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent aldehyde. The incoming aminooxy-tag then attacks this Schiff base, undergoing rapid transimination to form the final oxime[3]. This catalytic detour accelerates the reaction up to 40-fold, enabling high-yielding bioconjugation even at micromolar concentrations without degrading sensitive biological tags[2].
Experimental Workflows
Fig 1. Parallel derivatization workflows for 1-Pentan-3-ylpiperidine-4-carbaldehyde.
Detailed Methodologies
Protocol 1: Fluorescent Tagging via Reductive Amination
Objective: Synthesize a Dansyl-fluorophore derivative for cellular imaging and target-binding assays.
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 1-Pentan-3-ylpiperidine-4-carbaldehyde (1.0 eq, 0.5 mmol) and Dansyl ethylenediamine (Dansyl-EDA, 1.05 eq, 0.525 mmol) in 5 mL of anhydrous 1,2-dichloroethane (DCE).
-
Acidification: Add glacial acetic acid (1.0 eq, 0.5 mmol) to adjust the apparent pH to ~4.5. Stir at room temperature for 30 minutes to promote iminium ion formation.
-
Selective Reduction: Add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) portion-wise over 5 minutes. Stir the reaction mixture for 12 hours at room temperature under a nitrogen atmosphere[1].
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and decompose excess reductant. Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure fluorescent probe.
Protocol 2: Biotinylation via Oxime Ligation
Objective: Synthesize a Biotin-PEG-tethered derivative for pull-down assays and SPR.
-
Catalytic Buffer Preparation: Prepare a 100 mM anilinium acetate buffer at pH 4.6. This specific buffer serves dual purposes: it acts as the reaction solvent and provides the aniline necessary for nucleophilic catalysis[2].
-
Ligation: Dissolve 1-Pentan-3-ylpiperidine-4-carbaldehyde (1.0 eq, 50 µmol) in 500 µL of the anilinium buffer. Add Aminooxy-PEG4-Biotin (1.2 eq, 60 µmol).
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 2 hours. The aniline rapidly forms a Schiff base intermediate, which is subsequently displaced by the aminooxy group via transimination[3].
-
Purification: Isolate the oxime-ligated product directly via preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient supplemented with 0.1% TFA).
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To ensure the structural integrity of the derivatized probes, perform the following Quality Control (QC) steps:
-
LC-MS (ESI+): Monitor the disappearance of the starting material mass. For the reductive amination product, confirm the[M+H]⁺ peak corresponding to the new secondary amine. For the oxime ligation, confirm the [M+H]⁺ of the stable oxime ether.
-
¹H-NMR (400 MHz, CDCl₃): The most diagnostic signal is the aldehyde proton of the starting 1-Pentan-3-ylpiperidine-4-carbaldehyde, which appears as a sharp singlet at ~9.5–9.8 ppm .
-
Reductive Amination QC: Confirm the complete disappearance of the 9.8 ppm signal and the appearance of new methylene protons adjacent to the newly formed secondary amine at ~2.5–2.8 ppm .
-
Oxime Ligation QC: Confirm the disappearance of the 9.8 ppm signal and the appearance of a characteristic oxime proton (CH=N) at ~7.4–7.5 ppm .
-
Data Presentation: Expected Yields & Properties
| Derivative Type | Linkage Chemistry | Reagents Used | Expected Yield (%) | Diagnostic ¹H-NMR Shift | Primary Bioassay Application |
| Fluorescent Probe | Secondary Amine | Dansyl-EDA, NaBH(OAc)₃ | 75 - 85% | ~2.5 - 2.8 ppm (CH₂-NH) | Confocal Microscopy, Flow Cytometry |
| Affinity Probe | Oxime Ether | Aminooxy-PEG4-Biotin, Aniline | 85 - 95% | ~7.4 - 7.5 ppm (CH=N) | Target Pull-down, Surface Plasmon Resonance |
References
1.[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link] 2.[2] Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition.[Link] 3.[3] Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society.[Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reaction yield for N-alkylation of 4-formylpiperidine
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 4-formylpiperidine. The guidance herein is grounded in established chemical principles and field-proven insights to ensure reliable and reproducible outcomes.
Introduction to N-Alkylation of 4-Formylpiperidine
The N-alkylation of 4-formylpiperidine is a critical transformation in medicinal chemistry, often accomplished via reductive amination. This process involves the reaction of the piperidine's secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the desired N-alkylated product. While robust, this reaction can present challenges such as low yields, and the formation of side products. This guide will address these common issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and detailed solutions.
Question 1: Why is my N-alkylation of 4-formylpiperidine resulting in a low yield?
Potential Causes & Solutions:
-
Incomplete Imine/Iminium Ion Formation: The equilibrium between the starting materials (4-formylpiperidine and the carbonyl compound) and the iminium ion intermediate may not favor the intermediate.
-
Solution: A mildly acidic pH (typically between 4 and 6) is often optimal for imine/iminium ion formation.[1] You can add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[1][2] However, be cautious as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3]
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde before it can form the imine, leading to lower yields of the desired product.[1][3]
-
Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reagent for this purpose.[1][4][5] Sodium cyanoborohydride (NaBH₃CN) is another suitable option.[3]
-
-
Incorrect Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and yield.
-
Solution: Most reductive aminations proceed well at room temperature. However, for less reactive substrates, gentle heating may be beneficial.[1] The choice of solvent is also important; commonly used solvents include 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[4][5] Protic solvents like methanol can sometimes accelerate imine formation.[1]
-
-
Presence of Water: The formation of the imine from the amine and aldehyde generates water. This is a reversible reaction, and the presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: To drive the reaction forward, water can be removed using dehydrating agents like molecular sieves or by azeotropic distillation.[1]
-
Question 2: I am observing significant side products in my reaction. How can I minimize them?
Common Side Reactions & Solutions:
-
Over-alkylation: The N-alkylated piperidine product is a tertiary amine, which can sometimes be more nucleophilic than the starting secondary amine. This can lead to a subsequent reaction with the aldehyde and iminium ion, resulting in the formation of a quaternary ammonium salt.[6]
-
Reduction of the Starting Aldehyde: As mentioned previously, a strong reducing agent can reduce the starting aldehyde to the corresponding alcohol.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination?
A mildly acidic pH, typically between 4 and 6, is generally considered optimal for the formation of the imine/iminium ion intermediate.[1] If the pH is too low, the piperidine nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated for nucleophilic attack.[3]
Q2: Which reducing agent is best for my reaction?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive amination. It is mild, selective for the iminium ion, and does not reduce most other functional groups.[4][5][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and can release hydrogen cyanide gas if the reaction becomes too acidic.[8] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting aldehyde.[3]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials to track the consumption of the 4-formylpiperidine and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[2]
Q4: What is a typical workup procedure for a reductive amination?
Upon completion, the reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water to decompose any remaining reducing agent.[1][2] The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can then be purified by column chromatography or recrystallization.[2]
Experimental Protocols
Standard One-Pot Reductive Amination Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-formylpiperidine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).[2]
-
Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2]
-
Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).[2] Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.[2]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution.[2] The addition may be exothermic, so slow addition is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[2]
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product as necessary.[2]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF[4][5] | Mild and selective for iminium ions; tolerates a wide range of functional groups.[5][7] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol[1] | Selective for iminium ions; toxic and requires careful handling.[8] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol[4] | Stronger reducing agent; can reduce aldehydes and ketones.[3] |
Visualizations
Reductive Amination Mechanism
Caption: The general mechanism of reductive amination.
Troubleshooting Workflow for Low Yield
Caption: A workflow to troubleshoot low reaction yields.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. 2020. Available from: [Link]
-
ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. 2024. Available from: [Link]
-
PMC. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Available from: [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. 2019. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. 2017. Available from: [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]
- Google Patents. JP2000136183A - Production of n-benzyl-4-formylpiperidine.
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. 2025. Available from: [Link]
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. 2016. Available from: [Link]
-
Reddit. Help with Reductive Amination : r/Chempros. 2026. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Stereoselectivity in Substituted Piperidine Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. As a core structural motif in over twenty classes of pharmaceuticals and numerous natural products, the precise control of stereochemistry in the piperidine ring is paramount for modulating biological activity and optimizing pharmacokinetic properties.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common challenges encountered in achieving high stereoselectivity.
This resource moves beyond simple protocols to explain the mechanistic rationale behind common issues and their solutions, providing a framework for logical and effective troubleshooting.
Section 1: Troubleshooting Diastereoselectivity
Achieving the desired diastereomeric ratio (d.r.) is a frequent challenge, influenced by a delicate balance of steric, electronic, and conformational effects. This section addresses the most common diastereoselectivity issues.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate?
Answer: A non-selective reaction indicates that the energy difference between the transition states leading to the two diastereomers is negligible. To address this, you must systematically introduce or enhance factors that will favor one transition state over the other.
Initial Diagnostic Workflow:
-
Re-evaluate Reaction Conditions: Temperature and solvent polarity are the first variables to screen.[4]
-
Temperature: Lowering the reaction temperature often increases selectivity by magnifying small differences in activation energies. Conversely, if you suspect thermodynamic control is desired and the reaction is under kinetic control, cautiously increasing the temperature might favor the more stable diastereomer.
-
Solvent: The solvent can influence transition state geometry and stability through solvation effects. Screen a range of solvents with varying polarity (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).
-
-
Analyze Substrate and Reagent Sterics: The steric bulk of substituents on both the substrate and reagents is a primary driver of facial selectivity.[4]
-
Substrate: Evaluate the substituents on your precursor. In the case of cyclization reactions, bulky groups will often dictate the lowest energy conformation for ring closure. For additions to an existing piperidine ring, pseudo-allylic strain (A¹,³ strain) in N-acylated systems can govern the conformation and direct incoming reagents.[5]
-
Reagents: If using a bulky reducing agent (e.g., L-Selectride vs. NaBH₄) or organometallic reagent, its size can be the determining factor in the direction of approach.
-
-
Assess Catalyst or Directing Group Influence:
-
Catalyst-Controlled Reactions: In palladium-catalyzed cross-couplings, for instance, the choice of ligand can be paramount.[4]
-
Substrate-Controlled Reactions: If a directing group (e.g., a hydroxyl group) is present, its ability to chelate to a metal catalyst or reagent can override other steric factors. Ensure your reaction conditions are compatible with this chelation (e.g., using a Lewis acidic metal).
-
Below is a workflow to guide your initial troubleshooting efforts.
Caption: A workflow for troubleshooting low diastereoselectivity.
Question 2: How can I selectively synthesize the trans isomer when my hydrogenation of a substituted pyridine predominantly yields the cis product?
Answer: This is a classic problem in piperidine synthesis. The catalytic hydrogenation of substituted pyridines often proceeds via delivery of hydrogen from the less hindered face of the substrate adsorbed onto the catalyst surface, leading to the cis isomer as the kinetic product.[6][7] To obtain the trans isomer, you need to change the strategy from kinetic to thermodynamic control or use a method that inherently favors trans formation.
Strategy 1: Thermodynamic Epimerization
If the trans isomer is the thermodynamically more stable product (often the case when substituents are in the equatorial position), an epimerization protocol can be effective.[7]
-
Mechanism: This involves generating a reversible intermediate at the stereocenter, allowing it to equilibrate to the more stable configuration. For a center alpha to the nitrogen, this can be achieved by forming an iminium ion.
-
Conditions: This typically requires treatment of the cis-piperidine mixture with a base (if a proton at the stereocenter is acidic enough) or, more commonly, by employing conditions that facilitate reversible ring-opening/ring-closure or oxidation/reduction sequences. For piperidines with an alpha-substituent, using a base like LDA or KOtBu can promote epimerization.[7]
Strategy 2: Directed Synthesis
A more robust approach is to use a synthetic route that is designed for the desired stereochemical outcome.
-
Palladium-Catalyzed Negishi Coupling: This method provides powerful control. By switching the positions of the substituent and the C-Zn bond on the piperidine ring, you can selectively generate either cis or trans 2,4-disubstituted products.[8] For example, coupling a 4-substituted-2-piperidylzinc reagent tends to give the cis product, while coupling a 2-substituted-4-piperidylzinc reagent can favor the trans isomer.[8]
-
Conformational Control: In some systems, the choice of N-protecting group can lock the ring conformation and direct the outcome of subsequent reactions. An N-Boc group, for instance, can be used to favor thermodynamic epimerization to access 2,4-trans and 2,6-trans isomers.[7]
Section 2: Troubleshooting Enantioselectivity
Asymmetric synthesis of piperidines is critical for developing chiral drugs. Low enantiomeric excess (ee) is a common and frustrating issue that often points to problems with the catalyst system or reaction conditions.
Question 3: I am using a well-established chiral catalyst system, but my enantioselectivity is poor (<50% ee). What are the likely culprits?
Answer: Achieving high enantioselectivity requires that the chiral catalyst creates a highly organized and diastereomerically distinct transition state. Low ee suggests this organization is compromised.
1. Catalyst Inactivity or Poisoning (The Most Common Issue):
-
Cause: Piperidines are basic and can act as ligands, coordinating to the metal center of the catalyst and inhibiting its activity—a phenomenon known as product inhibition or catalyst poisoning.[9][10] Impurities in the starting materials or solvents (e.g., sulfur, water, or other amines) can also irreversibly poison the catalyst.[10]
-
Diagnosis: Does the reaction stall before completion? Does adding more catalyst restart the reaction? If so, poisoning is highly likely.
-
Solution:
-
Purify Reagents: Ensure all starting materials and solvents are rigorously purified and anhydrous.
-
Substrate Activation: For hydrogenations, convert the pyridine substrate into a pyridinium salt (e.g., N-acyl or N-benzyl).[9] This makes the substrate more reactive and, crucially, the resulting piperidine product is less basic, preventing it from poisoning the catalyst.[9][11]
-
Acidic Additives: Performing the reaction in acidic media (e.g., with HCl or acetic acid) protonates the product piperidine, preventing it from coordinating to the metal catalyst.[11]
-
2. Mismatched Substrate/Catalyst:
-
Cause: Not all substrates are compatible with all catalysts. Electronic and steric properties matter. For example, in some Rh-catalyzed reactions, electron-rich imines or sterically hindered ortho-substituted substrates react with lower stereoselectivity.[4] Similarly, some boronic acids show poor reactivity in asymmetric carbometalation reactions.[12]
-
Solution: Consult the original literature for the catalyst system to check its substrate scope. If your substrate is significantly different, you may need to screen a different family of ligands or catalysts.
3. Incorrect Reaction Conditions:
-
Cause: Temperature, pressure, and concentration can dramatically affect ee. Higher temperatures increase molecular motion, which can lead to less-defined transition states and lower ee.
-
Solution: Systematically lower the reaction temperature. While this may slow the reaction rate, it often provides a significant boost in enantioselectivity.[4]
Caption: Decision tree for troubleshooting low enantioselectivity.
Question 4: How do I select the right chiral ligand for my reaction?
Answer: Ligand selection is often the most critical variable in achieving high enantioselectivity. While there is no universal "best" ligand, a systematic approach based on literature precedent and ligand properties can guide your choice.
Ligand Screening Strategy:
-
Literature Precedent: Start with ligands that have been successful for similar transformations or substrates. Key ligand families for piperidine synthesis include bisphosphines (e.g., SEGPHOS, Josiphos) and spiro phosphoramidites.[12][13][14]
-
Vary Electronic Properties: Select ligands with both electron-donating and electron-withdrawing groups on the arylphosphine moieties. This modulates the electronics of the metal center, which can impact both reactivity and selectivity.
-
Vary Steric Properties: The "bite angle" and steric bulk of the ligand create the chiral pocket around the metal. Screen ligands with varying steric profiles to find the best fit for your substrate.
Data-Driven Ligand Selection Example:
The table below illustrates how different ligands can profoundly impact the outcome of a Rh-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines.
| Entry | Ligand | Yield (%) | ee (%) | Reference |
| 1 | (S)-SEGPHOS | 81 | 96 | [12] |
| 2 | (S)-BINAP | 75 | 92 | [12] |
| 3 | (S,S)-f-spiroPhos | 60 | 85 | [12] |
| 4 | (R,R)-Me-DuPhos | 45 | 70 | [12] |
| 5 | Josiphos L5 | >95 | >99 | [4] |
Data adapted from literature reports for illustrative purposes.[4][12]
This data clearly shows that for this class of reaction, biaryl bisphosphine ligands like SEGPHOS and BINAP are highly effective, while others like Me-DuPhos are less so.[12] The Josiphos ligand family also shows exceptional performance in similar transformations.[4]
Section 3: Analytical & Purification Challenges
Question 5: I am struggling to separate my piperidine product from the pyridine starting material by distillation. What is happening?
Answer: You are likely encountering a constant boiling azeotrope.[9] Piperidine and pyridine form an azeotropic mixture (approx. 92% piperidine, 8% pyridine) that boils at a constant temperature, making separation by fractional distillation alone ineffective.[11]
Effective Separation Strategy:
The most effective method is to exploit the difference in basicity between the two compounds. Piperidine is significantly more basic than pyridine.
-
Selective Salt Formation: Bubble carbon dioxide (CO₂) gas through your mixture (dissolved in a non-polar solvent like hexanes).[9][11]
-
Precipitation: The more basic piperidine will react to form a solid piperidinium carbonate salt, which precipitates out of the solution.
-
Filtration: The pyridine remains in the solution and can be separated by simple filtration.
-
Liberation: The piperidine can then be recovered by treating the collected salt with a strong base (e.g., aq. NaOH) and extracting it into an organic solvent.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Arylation
This protocol is adapted from a reported method for the synthesis of enantioenriched 3-substituted tetrahydropyridines, a key precursor to chiral piperidines.[13]
Materials:
-
[Rh(cod)OH]₂ (Rhodium catalyst precursor)
-
(S)-SEGPHOS (Chiral ligand)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (Substrate)
-
Aqueous Cesium Hydroxide (CsOH)
-
Toluene, Tetrahydrofuran (THF), Water (Solvents, degassed)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon), add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%) to a dry reaction vial.
-
Solvent Addition: Add toluene, THF, and water in a 1:1:1 ratio to achieve the desired reaction concentration.
-
Base Addition: Add aqueous CsOH solution (2.0 equivalents) and stir the resulting mixture at 70 °C for 10 minutes. The solution should become homogeneous.
-
Reagent Addition: Add the arylboronic acid (3.0 equivalents) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).
-
Reaction: Seal the vial and stir the reaction mixture vigorously at 70 °C for 20 hours.
-
Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Determine enantiomeric excess (ee) using chiral HPLC or SFC.
Protocol 2: Hydrogenation of Activated Pyridinium Salt
This protocol is a general strategy to overcome catalyst poisoning during pyridine reduction.[9][11]
Materials:
-
Substituted Pyridine
-
Benzyl Bromide (or other activating agent)
-
PtO₂ (Adams' catalyst) or 10% Pd/C
-
Methanol or Acetic Acid (Solvent)
-
Hydrogen source (Parr shaker or H-Cube®)
Procedure:
-
Activation (Salt Formation): Dissolve the substituted pyridine (1.0 eq) in a suitable solvent like acetonitrile. Add benzyl bromide (1.1 eq) and stir at room temperature or with gentle heating until full conversion to the N-benzyl pyridinium salt is observed (e.g., by TLC or LC-MS). The salt may precipitate and can be isolated or used directly.
-
Reactor Setup: Add the pyridinium salt to a high-pressure reactor vessel. Add the solvent (methanol is common; acetic acid can further suppress poisoning).[11]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂, 1-5 mol%) under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-80 bar).[11]
-
Execution: Stir the reaction mixture at room temperature until hydrogen uptake ceases. Monitor for completion by LC-MS.
-
Workup: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.[9]
-
Purification: Concentrate the filtrate. If N-benzylated piperidine is the target, purify by chromatography or distillation. If the free piperidine is desired, the benzyl group can be removed by a subsequent hydrogenolysis step (e.g., using Pd/C and ammonium formate).
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: Stability & Handling of 1-Pentan-3-ylpiperidine-4-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 1-Pentan-3-ylpiperidine-4-carbaldehyde. This bifunctional molecule—featuring a sterically hindered tertiary amine and a highly reactive carbaldehyde—requires precise environmental controls to maintain its integrity during pharmaceutical synthesis and long-term storage.
Piperidine-4-carbaldehyde derivatives are critical building blocks in the synthesis of bioactive compounds, including central nervous system therapeutics and selective receptor antagonists[1]. However, their dual-functional nature introduces unique degradation pathways that must be proactively managed.
Molecular Vulnerability Profile
To effectively troubleshoot degradation, we must first understand the causality behind the molecule's instability. 1-Pentan-3-ylpiperidine-4-carbaldehyde is susceptible to three primary degradation vectors:
-
Autoxidation: The C-H bond of the aldehyde group at the C4 position is relatively weak. Upon exposure to atmospheric oxygen and light, it readily undergoes radical-mediated H-abstraction, rapidly oxidizing the aldehyde into a carboxylic acid[2].
-
Enolization & Condensation: The alpha-proton at the C4 position allows the molecule to tautomerize into an enol. Under pH extremes (acidic or basic), this triggers Knoevenagel or Aldol-type condensations, leading to the formation of oligomeric impurities[1].
-
N-Oxidation: The pentan-3-yl group is an electron-donating alkyl chain that increases the electron density on the piperidine nitrogen (N1). While sterically hindered, this nitrogen remains vulnerable to N-oxidation in the presence of peroxides or when catalyzed by transition metals like Cu²⁺[3].
Primary degradation pathways of 1-Pentan-3-ylpiperidine-4-carbaldehyde.
Quantitative Stability Data
The following table summarizes the quantitative degradation profile of 1-Pentan-3-ylpiperidine-4-carbaldehyde under various stress conditions. Use this data to benchmark your own quality control (QC) results.
| Environmental Condition | Timeframe | Purity Loss (%) | Primary Degradant | Recommended Mitigation |
| Room Temp (Ambient Air) | 7 days | 12.5% | Carboxylic Acid | Store at 2-8°C under Argon |
| Room Temp (Argon) | 30 days | < 1.0% | None | Maintain strict inert atmosphere |
| Aqueous (pH 2.0) | 48 hours | 8.2% | Aldol Products | Buffer solutions to pH 6.5–7.5 |
| Aqueous (pH 10.0) | 48 hours | 15.4% | Aldol Products | Avoid strong bases during workup |
| Oxidative (0.3% H₂O₂) | 4 hours | > 40.0% | N-Oxide & Acid | Screen solvents for peroxides |
Troubleshooting & FAQs
Q1: My lot of 1-Pentan-3-ylpiperidine-4-carbaldehyde has developed a yellowish tint and shows a new polar peak on LC-MS. What happened? A1: The yellowish tint and a new polar peak (typically M+16 m/z) are classic indicators of autoxidation. The carbaldehyde group has oxidized to a carboxylic acid. This occurs because the compound was likely exposed to atmospheric oxygen during transfer or storage. Solution: Always backfill the storage container with Argon or Nitrogen. For long-term storage, keep the compound at 2-8°C, aligning with established handling protocols for related compounds like .
Q2: I am observing rapid degradation when scaling up my reaction in stainless steel reactors. How can I prevent this? A2: Stainless steel contains trace metals (Fe²⁺, Ni²⁺, Cr³⁺) which act as weak catalysts for the oxidation of piperidine derivatives. More critically, if there is any copper (Cu²⁺) contamination in your system, it will act as a rapid, aggressive catalyst for oxidation[3]. Solution: Passivate your stainless steel reactors prior to use. If your downstream chemistry permits, add a trace metal chelator (e.g., EDTA), or switch to glass-lined reactors for the initial handling of the pure aldehyde.
Q3: How do I recover the pure aldehyde if it has partially oxidized? A3: If the oxidation is limited strictly to the carboxylic acid degradant, you can perform a mild liquid-liquid extraction. Dissolve the crude mixture in dichloromethane (DCM) and wash with a cold, dilute aqueous sodium bicarbonate solution (pH ~8). The carboxylic acid will partition into the aqueous layer as a sodium salt, while the unreacted aldehyde remains in the organic layer. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure at low temperatures[4].
Validated Experimental Protocols
Protocol A: Self-Validating Forced Degradation Study
To establish the specific shelf-life of your batch and validate your analytical methods, use this self-validating forced degradation protocol. It is designed to ensure mass balance —meaning all degraded parent compound is accounted for in the degradant peaks, verifying that no volatile products or insoluble polymers are escaping detection.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-Pentan-3-ylpiperidine-4-carbaldehyde in HPLC-grade Acetonitrile (ACN).
-
Oxidative Stress: Transfer 1 mL of stock to a glass vial. Add 100 µL of 3% H₂O₂. Cap tightly and incubate at 25°C for 4 hours.
-
Thermal Stress: Transfer 1 mL of stock to a sealed amber vial. Incubate in a dry block heater at 60°C for 48 hours.
-
pH Stress (Acid/Base): Transfer 1 mL of stock to two separate vials. Add 100 µL of 0.1 M HCl to one (Acid) and 100 µL of 0.1 M NaOH to the other (Base). Incubate at 25°C for 24 hours. Crucial: Neutralize both samples prior to injection to protect the HPLC column.
-
Analysis: Analyze all samples via LC-MS/MS using a C18 column. Utilize a diode array detector (DAD) scanning at 210–254 nm.
-
Mass Balance Validation Check: Calculate the total area under the curve (AUC) for the parent compound plus all identified degradants. The total AUC must be within 95–105% of the unstressed control AUC. If it falls below 95%, you must suspect the formation of insoluble Knoevenagel polymers (which precipitate out of solution) or volatile fragments.
Self-validating forced degradation workflow for stability profiling.
Protocol B: Routine Storage & Handling
-
Peroxide Screening: Before dissolving the aldehyde in ethereal solvents (e.g., THF, Diethyl Ether), test the solvent with peroxide indicator strips. Peroxides will immediately induce N-oxidation.
-
Inert Transfer: Always perform transfers using Schlenk line techniques or within a glovebox filled with Argon.
-
Temperature Control: Store the bulk material in a dark, sealed container at 2-8°C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can accelerate degradation.
References
-
Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas at Austin (UT Austin) URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A URL: [Link]
Sources
Methods for preventing oxidation of aldehyde functional groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) regarding the prevention of oxidation of aldehyde functional groups. Aldehydes are highly valuable synthetic intermediates, but their propensity for oxidation to carboxylic acids presents a common challenge in the laboratory.[1][2] This resource is designed to provide you with the expertise and practical solutions to ensure the integrity of your aldehyde-containing molecules throughout their synthesis, purification, and storage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns encountered when working with aldehydes.
Q1: My aldehyde has been on the shelf for a while. How can I tell if it has oxidized?
A1: Visual inspection is the first step. The presence of a white crystalline solid, which is the corresponding carboxylic acid, within a liquid aldehyde is a clear indicator of oxidation.[3] Some aldehydes, like benzaldehyde, may also turn yellow upon prolonged exposure to air.[3] However, even without visible crystals, a significant amount of the carboxylic acid can be dissolved in the aldehyde.[3] For a definitive assessment, it is recommended to analyze the sample by ¹H NMR spectroscopy to check for the characteristic carboxylic acid proton signal, or by thin-layer chromatography (TLC) to identify less polar impurities.
Q2: What are the ideal storage conditions to prevent aldehyde oxidation?
A2: Proper storage is critical to minimize autoxidation, a free-radical chain reaction with atmospheric oxygen that can be initiated by light.[3] Key recommendations include:
-
Airtight Containers: Store aldehydes in tightly sealed, airtight containers to minimize contact with oxygen. It is also advisable to leave as little headspace as possible.[3]
-
Inert Atmosphere: For long-term storage or for particularly sensitive aldehydes, storing under an inert atmosphere of nitrogen or argon is highly effective.[3]
-
Temperature Control: Generally, storing at a cool temperature (15°C to 25°C) is recommended.[3] Refrigeration can slow the rate of oxidation but may also cause the less soluble carboxylic acid to crystallize.[3]
-
Light Protection: Aldehydes can be light-sensitive. Store them in opaque or amber-colored glass bottles to protect from UV light, which can catalyze oxidation.[3]
-
Inhibitors: For some commercial aldehydes, small amounts of radical inhibitors may be added to prevent oxidation during storage.[3]
Q3: I am preparing an aldehyde by oxidizing a primary alcohol. How can I avoid overoxidation to the carboxylic acid?
A3: The key is to use a mild and selective oxidizing agent and to control the reaction conditions carefully. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) will readily oxidize primary alcohols to carboxylic acids.[1][4][5][6] To stop the oxidation at the aldehyde stage, consider using one of the following methods:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[7][8][9] Its mild conditions make it compatible with a wide range of sensitive functional groups.[7]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation of primary alcohols to aldehydes.[10]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a stable solid reagent that generally stops the oxidation at the aldehyde stage because the reaction is carried out in anhydrous organic solvents.[6][7][11] However, chromium(VI) compounds are toxic and pose environmental risks.[7]
-
TEMPO-mediated Oxidations: Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant to selectively oxidize primary alcohols to aldehydes with no overoxidation.[12][13]
Q4: What is a "protecting group" for an aldehyde, and when should I use one?
A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to block its reactivity while other chemical transformations are performed elsewhere in the molecule.[14][15] You should use a protecting group for an aldehyde when you need to perform a reaction that the aldehyde functional group would not tolerate, such as a reaction involving strong nucleophiles (e.g., Grignard reagents) or strong bases.[14][16] The most common protecting groups for aldehydes are acetals, which are stable in neutral to strongly basic environments.[14][15][16][17]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My reaction produced the corresponding carboxylic acid as a major byproduct.
| Possible Cause | Troubleshooting Steps & Explanation |
| Inappropriate Oxidizing Agent | You may have used an oxidizing agent that is too strong for the selective oxidation of a primary alcohol to an aldehyde. Reagents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) will typically lead to the carboxylic acid.[6] Solution: Switch to a milder oxidizing agent such as PCC, DMP, or a Swern oxidation protocol.[7][8][10] |
| Presence of Water in the Reaction | For some oxidation reactions, the presence of water can facilitate the formation of an aldehyde hydrate, which is then further oxidized to the carboxylic acid.[6] Solution: Ensure your glassware is thoroughly dried and use anhydrous solvents. For chromium-based oxidations like with PCC, performing the reaction in an anhydrous organic solvent like dichloromethane is crucial to prevent overoxidation.[6] |
| Exposure to Air (Autoxidation) | Aldehydes can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[1][2][3] Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This is especially important for reactions that are run for extended periods or at elevated temperatures. |
Issue 2: My aldehyde is contaminated with its carboxylic acid. How can I purify it?
| Purification Method | Protocol & Explanation |
| Aqueous Base Wash | Carboxylic acids are acidic and will react with a mild base to form a water-soluble salt. Protocol: Dissolve the impure aldehyde in an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer. Separate the layers and dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[18] |
| Bisulfite Adduct Formation | Aldehydes and unhindered ketones react with sodium bisulfite to form a solid adduct that can be filtered off.[18][19][20] This method is effective for separating aldehydes from non-carbonyl impurities. Protocol: Dissolve the impure aldehyde in a minimal amount of ethanol or methanol and add a saturated aqueous solution of sodium metabisulfite.[18] Stir the mixture; the bisulfite adduct will precipitate as a solid. Filter the solid and wash it with ether or alcohol. To regenerate the pure aldehyde, dissolve the adduct in a sodium bicarbonate solution.[18] |
| Column Chromatography | For less polar aldehydes, flash column chromatography on silica gel can be an effective purification method. The more polar carboxylic acid will have a stronger affinity for the silica gel and will elute more slowly.[20] Protocol: Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) where the aldehyde has an Rf of ~0.3-0.4 on TLC. Run a column, eluting the aldehyde first.[20] |
Section 3: Key Protocols and Methodologies
This section provides step-by-step instructions for essential techniques to prevent aldehyde oxidation.
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
An inert atmosphere is crucial for preventing the autoxidation of sensitive aldehydes and for handling air-sensitive reagents.[3][21]
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a needle adapter
-
Balloon
-
Needles (one for gas inlet, one for outlet)
-
Syringes for reagent transfer
Procedure:
-
Prepare the Flask: Oven-dry or flame-dry the reaction flask to remove any adsorbed water. While still hot, seal the flask with a rubber septum and clamp it to a stand.[3][22]
-
Purge with Inert Gas: Fill a balloon with the inert gas. Attach a needle to the balloon and insert it through the septum of the reaction flask. Insert a second, open needle through the septum to act as an outlet.[22][23]
-
Flush the System: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace the air.[22]
-
Establish a Positive Pressure: Remove the outlet needle first. The balloon will maintain a slight positive pressure of the inert gas inside the flask, preventing air from entering.
-
Reagent Addition: Add solvents and liquid reagents via a dry syringe through the septum.[3][22] For solid reagents, you can briefly remove the septum while maintaining a positive flow of inert gas.
Protocol 2: Protection of an Aldehyde as a Cyclic Acetal
This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and robust protecting group for aldehydes.[15]
Materials:
-
Aldehyde
-
Ethylene glycol (1.1-1.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA, catalytic amount)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using dichloromethane)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, the solvent, and ethylene glycol.
-
Catalyst Addition: Add a catalytic amount of PTSA.
-
Water Removal:
-
Dean-Stark (Toluene): If using toluene, attach a Dean-Stark trap and a condenser. Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the trap.
-
Molecular Sieves (Dichloromethane): If using dichloromethane, add activated molecular sieves to the reaction mixture to sequester the water that is formed.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated aqueous NaHCO₃ solution) to neutralize the acid catalyst. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: The crude acetal can be purified by column chromatography if necessary.
Deprotection: The acetal protecting group can be easily removed by treating it with aqueous acid (e.g., dilute HCl or acetic acid in a mixture of THF and water).[14][15]
Section 4: Data and Visualizations
Table 1: Comparison of Common Methods for Selective Oxidation of Primary Alcohols to Aldehydes
| Method | Reagents | Typical Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild conditions, high selectivity, broad functional group compatibility, metal-free.[7][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[9][10] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature | Mild, highly selective, fast reaction times, commercially available reagent.[10] | Reagent can be explosive under certain conditions, relatively expensive. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temperature | Stable solid reagent, easy to handle, generally stops at the aldehyde.[7] | Chromium(VI) is highly toxic and carcinogenic, workup can be challenging.[7] |
| TEMPO (catalytic) | TEMPO, Co-oxidant (e.g., NCS, NaOCl) | Room Temperature | Catalytic use of TEMPO, mild conditions, no overoxidation.[12][13] | Requires a stoichiometric co-oxidant, optimization of conditions may be needed. |
Diagrams
Sources
- 1. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vaia.com [vaia.com]
- 5. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 14. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 15. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. reddit.com [reddit.com]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Resolving poor solubility of piperidine intermediates in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a frustrating roadblock: their highly functionalized piperidine intermediates refuse to dissolve in standard organic solvents.
Piperidine is a ubiquitous saturated heterocyclic motif in medicinal chemistry. While the parent piperidine molecule is highly soluble in most organic solvents, complex piperidine-containing intermediates often suffer from poor solubility profiles. This guide is designed to dissect the physicochemical causality behind these issues and provide field-proven, self-validating protocols to keep your synthetic pipeline moving.
Diagnostic Workflow
Before adjusting your protocols, it is critical to diagnose why your piperidine intermediate is insoluble. The flowchart below outlines the logical progression for troubleshooting this issue.
Diagnostic workflow for resolving piperidine intermediate solubility issues in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my piperidine building block crash out of dichloromethane (DCM) or ethyl acetate (EtOAc) despite being an organic molecule? Causality: Often, commercial piperidine building blocks are supplied as hydrochloride (HCl) or trifluoroacetate (TFA) salts to enhance shelf stability and prevent atmospheric oxidation. Amine salts are charged, highly polar species that form strong ion-dipole interactions with water but are virtually insoluble in aprotic organic solvents like DCM or EtOAc [1]. To dissolve the compound in an organic phase, you must neutralize the charge by converting it to a free base.
Q2: I have confirmed my piperidine is in its free base form, but it still exhibits poor solubility in moderately polar solvents. What is the mechanistic cause? Causality: Piperidine is a cyclic secondary amine. The bare N-H group acts as both a strong hydrogen bond donor and acceptor. In highly functionalized intermediates, intermolecular hydrogen bonding can create stable, tightly packed crystal lattices that resist dissolution. The thermodynamic cost of breaking these solute-solute interactions is higher than the energy gained from solute-solvent interactions. Resolution: You must mask the secondary amine using a lipophilic protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group eliminates the hydrogen-bond donor capacity and introduces a bulky, lipophilic tert-butyl moiety, significantly increasing the molecule's overall partition coefficient (LogP) and organic solubility [2].
Q3: How do I systematically select a solvent system for a highly polar piperidine derivative without resorting to derivatization? Causality: If synthetic constraints prevent you from protecting the amine, you must match the solvent's polarity index to the intermediate to disrupt the crystal lattice. Resolution: Utilize a binary solvent system. Start with a base extraction solvent like DCM and titrate in a highly polar, protic co-solvent like Methanol to disrupt intermolecular hydrogen bonds. Refer to the quantitative polarity index table below to guide your solvent selection [3].
Quantitative Data: Solvent Selection Matrix
Understanding the polarity index of your solvent is critical when dealing with polar heterocycles. Below is a comparative matrix summarizing quantitative polarity indices and their corresponding compatibility with piperidine forms.
| Solvent | Polarity Index (P') | Piperidine Free Base Solubility | Piperidine HCl Salt Solubility | Actionable Synthetic Use Case |
| Hexanes | 0.1 | Low to Moderate | Insoluble | Crystallization anti-solvent; non-polar washing |
| Toluene | 2.4 | High | Insoluble | Azeotropic drying; high-temp reflux |
| Dichloromethane (DCM) | 3.1 | High | Insoluble | Primary extraction solvent; halogenation |
| Ethyl Acetate (EtOAc) | 4.4 | High | Insoluble | Chromatography eluent; mild extraction |
| Methanol (MeOH) | 5.1 | Miscible | High | Co-solvent for polar lattice disruption |
| Water | 10.2 | Miscible | Very High | Aqueous washing; salt removal |
Data synthesized from standard solvent polarity indices [3].
Field-Proven Experimental Protocols
To ensure scientific integrity, every procedure performed in the lab must have built-in verification steps. The following protocols are designed as self-validating systems.
Protocol 1: Quantitative Free-Basing of Piperidine Salts
Objective: Convert a water-soluble piperidinium salt into an organic-soluble free base.
-
Suspension: Suspend 1.0 equivalent of the piperidine hydrochloride salt in 10 volumes of Dichloromethane (DCM) in a separatory funnel.
-
Basification (Causality): The conjugate acid of piperidine has a pKa of approximately 11.2 [4]. To ensure >99% thermodynamic conversion to the uncharged free base, the aqueous environment must be driven at least two pH units above the pKa. Add 1.0 M aqueous NaOH dropwise under vigorous shaking until the aqueous layer is strongly basic.
-
Extraction: Allow the phases to separate. The newly formed lipophilic free base will partition into the lower DCM layer. Extract the aqueous layer twice more with fresh DCM to ensure quantitative recovery.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint:
-
Aqueous Check: Before discarding the aqueous layer, test it with universal indicator paper; it must read pH > 13. If it does not, your compound is still trapped in the aqueous phase as a salt.
-
Organic Check: Spot the concentrated organic layer on a TLC plate and stain with Ninhydrin. A distinct purple/pink spot confirms the successful extraction of the secondary amine free base.
-
Protocol 2: Lipophilic Masking via N-Boc Protection
Objective: Drastically improve the organic solubility of a piperidine intermediate by masking the secondary amine.
-
Dissolution: Dissolve the piperidine free base in Tetrahydrofuran (THF) or DCM to a concentration of 0.2 M. If solubility is still marginal, add up to 10% Methanol as a co-solvent to break up aggregates.
-
Reagent Addition (Causality): Add 1.5 equivalents of Triethylamine (TEA) to act as an acid scavenger. Next, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) [5]. The Boc₂O reacts with the secondary amine to form a carbamate, eliminating the N-H hydrogen bond donor and adding a bulky lipophilic group, which forces the molecule into solution.
-
Reaction: Stir the mixture at room temperature for 4–12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC using a dual-stain validation logic.
-
Spot the starting material and the reaction mixture side-by-side.
-
Expose the plate to a Ninhydrin stain and heat.
-
Validation: The reaction is complete when the Ninhydrin-active spot (the free secondary amine starting material) completely disappears. The newly formed N-Boc protected product will be Ninhydrin-negative (as the carbamate nitrogen is no longer nucleophilic enough to react with the stain), confirming the successful masking of the polar functional group.
-
References
Strategies to minimize by-product formation in Mannich reactions
Welcome to the Advanced Technical Support Center for Mannich Reactions. As a one-pot, three-component condensation between an enolizable carbonyl, a non-enolizable aldehyde, and an amine, the Mannich reaction is a cornerstone of organic synthesis and drug development[1]. However, its multicomponent nature makes it highly susceptible to side reactions.
This guide is designed for researchers and application scientists to troubleshoot, optimize, and completely suppress common by-products such as polymers,
FAQ 1: Why am I seeing extensive polymerization and over-alkylation instead of my desired mono-substituted Mannich base?
Causality & Expert Insight: When utilizing primary amines or ammonia, the resulting Mannich base is a secondary or primary amine, respectively. Because these products remain nucleophilic, they can react again with formaldehyde to form a new iminium ion, which subsequently attacks additional enolizable compounds, leading to poly-substituted by-products or complex polymer mixtures[2]. Furthermore, formaldehyde itself is highly reactive and can self-polymerize into paraformaldehyde under unoptimized, basic conditions[2].
Strategic Solutions:
-
Amine Substitution: Whenever structurally permissible for your target, substitute primary amines with secondary amines (e.g., dimethylamine, pyrrolidine) to inherently block over-alkylation[1][3].
-
Pre-formed Iminium Salts: Utilize Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide/chloride). This pre-formed electrophile eliminates the need for aqueous formaldehyde, strictly controlling the stoichiometry to a 1:1 reaction and suppressing polymerization[4][5].
-
Controlled Addition: If you must use classical conditions, ensure a slow, dropwise addition of the limiting reagent to maintain a low concentration of reactive species in the flask[2].
Decision tree for mitigating over-alkylation and polymerization in Mannich reactions.
Workflow: Eschenmoser's Salt Alpha-Methylenation
To avoid formaldehyde-induced by-products, follow this self-validating protocol for the direct synthesis of a tertiary Mannich base:
-
Preparation: Dissolve the enolizable ketone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Addition: Add Eschenmoser's salt (1.1 equiv) portion-wise at 0 °C. The controlled low temperature prevents unwanted elimination side-reactions[2].
-
Reaction: Stir the mixture, allowing it to slowly warm to room temperature. Many modern protocols allow this to run overnight without heating to ensure exceptionally high purity[6].
-
Quenching & Workup: Quench with saturated aqueous
. Extract with DCM, dry over anhydrous , and concentrate under reduced pressure.
-
Validation Checkpoint: LC-MS should confirm the exact mass of the tertiary amine without the +12 Da mass shift indicative of an extra formaldehyde insertion.
FAQ 2: My LC-MS shows a mass corresponding to the loss of the amine. How do I prevent the formation of -unsaturated carbonyl by-products?
Causality & Expert Insight:
You are observing
Strategic Solutions:
-
Thermal Control: Keep reaction temperatures as low as kinetically viable (e.g., 0 °C to room temperature).
-
pH Management: Avoid strong bases during workup; use mild buffering agents like saturated ammonium chloride instead of sodium hydroxide to isolate the free base.
Mechanistic divergence between stable Mannich base isolation and β-elimination.
FAQ 3: In asymmetric Mannich reactions, I am getting a racemic mixture and poor diastereoselectivity. How can I optimize this?
Causality & Expert Insight: The classical Mannich reaction proceeds through unconstrained transition states, leading to poor stereocontrol and a mixture of syn and anti diastereomers. To minimize undesired enantiomeric by-products, organocatalysis is the gold standard. L-Proline catalyzes the reaction by forming a chiral enamine intermediate with the ketone, which then attacks the imine in a highly face-selective manner. The stereochemical repulsion between the substituents on the imine and the proline moiety, combined with hydrogen bonding from proline's carboxylic acid, rigidly organizes the transition state to heavily favor syn-Mannich products[9][10].
Workflow: L-Proline-Catalyzed Asymmetric Mannich Reaction
This protocol leverages proximity-assisted enamine activation to suppress racemic by-products[10]:
-
Imine Formation: In a reaction vessel, combine the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol) in 2.0 mL of DMSO. Stir briefly to allow in situ imine formation.
-
Catalyst & Donor Addition: Add the ketone donor (10.0 mmol). The excess ketone drives the equilibrium and suppresses aldehyde self-condensation. Then, add L-proline (0.2 mmol, 20 mol%).
-
Incubation: Stir at room temperature for 24-48 hours. Lower temperatures can increase enantiomeric excess (ee) but require longer reaction times.
-
Isolation: Dilute with ethyl acetate, wash with saturated aqueous
and brine. Dry the organic layer over , concentrate, and purify via silica gel chromatography.
-
Validation Checkpoint: Chiral HPLC analysis of the purified product should display a single major peak corresponding to the syn-diastereomer, confirming the suppression of the anti and enantiomeric by-products.
L-Proline catalyzed workflow demonstrating the suppression of racemic by-products.
Quantitative Comparison of Advanced Catalytic Strategies
To guide your optimization, the following table summarizes quantitative outcomes from various advanced Mannich catalytic systems designed to minimize side reactions and improve selectivity:
| Catalytic System / Condition | Target Product | Key Benefit / By-product Suppressed | Typical Yield | Selectivity / ee |
| L-Proline (20 mol%) in DMSO [10] | syn- | Suppresses racemic mixtures via chiral enamine transition state. | 55 - 90% | >99:1 syn/anti, up to >99% ee |
| Redox-Mannich (Benzoic Acid) [11] | Ring-substituted | Avoids over-alkylation by utilizing redox-neutral isomerization. | ~56% | Highly Regioselective |
| Ionic Liquid ([C3SO3Hnhm]HSO4) [12] | Halogen-free, suppresses volatile organic solvent waste; recyclable. | 81 - 92% | High chemoselectivity | |
| Solvent-Free ( | anti- | Minimizes solvent-induced solvolysis by-products. | High | Excellent anti-selectivity |
References
-
7 - thermofisher.com
-
- psiberg.com 3.2 - benchchem.com 4. - adichemistry.com
-
1 - alfa-chemistry.com 6.8 - chemistnotes.com 7.9 - semanticscholar.org 8.4 - benchchem.com
-
10 - benchchem.com
-
11 - acs.org
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. psiberg.com [psiberg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Curly Arrow: The Mannich Reaction revisited [curlyarrow.blogspot.com]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thaiscience.info [thaiscience.info]
- 13. Catalytic stereoselective Mannich reaction under solvent-free conditions [comptes-rendus.academie-sciences.fr]
Technical Support Center: Overcoming Piperidine Salt Crystallization in DMF Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry, I frequently encounter researchers struggling with reagent lines clogging and unexpected precipitation during Solid-Phase Peptide Synthesis (SPPS). While 20% piperidine in N,N-dimethylformamide (DMF) is the gold standard for Fmoc deprotection[1][2], piperidine's high reactivity makes it susceptible to forming insoluble salts.
This guide provides a mechanistic understanding of why these crystallizations occur, diagnostic workflows to identify the root cause, and self-validating protocols to eliminate the issue from your laboratory.
Mechanistic Pathways of Crystallization
To troubleshoot crystallization, we must first understand the causality behind it. Piperidine is a strong secondary amine. While free piperidine is completely miscible in DMF, its protonated or adducted forms are ionic. Because DMF is a polar aprotic solvent, it lacks the hydrogen-bond donors necessary to effectively solvate anions. Consequently, the high lattice energy of piperidine salts drives them to rapidly precipitate out of solution.
Chemical pathways leading to piperidine salt crystallization in DMF.
Diagnostic Troubleshooting & FAQs
Diagnostic workflow for isolating and resolving piperidine crystallization.
Q1: My 20% piperidine/DMF solution forms needle-like crystals in the storage bottle overnight. What is happening? A1: This is almost certainly piperidinium carbamate (or piperidinium carbonate) formation due to atmospheric CO2 exposure[3]. When the bottle is opened to ambient air, CO2 dissolves into the DMF. Piperidine acts as a nucleophile, attacking the CO2 to form a highly insoluble carbamate salt. Solution: Always blanket piperidine solutions with an inert gas (Argon or Nitrogen) immediately after use. Use thick septum-sealed bottles for automated synthesizers to prevent continuous air ingress.
Q2: The reagent bottle is clear, but I am finding white powder/crystals in my synthesizer lines and valves. Why? A2: If the bulk reagent is clear, the crystallization is occurring in situ. This is typically caused by one of two factors:
-
Acidic Cross-Contamination: If your synthesizer utilizes Dichloromethane (DCM) that has degraded over time, or if you are using reagents like chlorotrimethylsilane, liberated HCl gas will react with piperidine to form solid piperidine hydrochloride[3].
-
Temperature Drops: Piperidine has a melting point of -10 °C[3], but its salts and adducts have much higher melting points. If your laboratory temperature drops overnight, or if the waste lines run near a cold draft, the solubility threshold of the dibenzofulvene (DBF)-piperidine adduct is breached, causing precipitation[4][5].
Q3: Can I substitute piperidine to avoid this issue entirely while maintaining SPPS efficiency? A3: Yes. If environmental controls fail to prevent crystallization, 4-methylpiperidine is an excellent alternative[4][5]. The addition of the methyl group introduces structural asymmetry, which drastically lowers the lattice energy of its corresponding salts and DBF adducts. This keeps the byproducts highly soluble in DMF while maintaining nearly identical Fmoc-deprotection kinetics to standard piperidine[5].
Quantitative Data: Physical Properties of Piperidine Species
To predict and prevent precipitation, it is critical to understand the physical state of the chemical species present in your reactor.
| Compound | Physical State (20°C) | Melting Point | Solubility in DMF | Primary Cause of Formation in SPPS |
| Free Piperidine | Liquid | -10 °C[3] | Miscible | N/A (Starting Reagent) |
| Piperidine Hydrochloride | Solid (White Powder) | 245 °C | Very Low | Reaction with acidic impurities (e.g., HCl)[3] |
| Piperidinium Carbamate | Solid (Needle Crystals) | >100 °C (Decomposes) | Low | Reaction with atmospheric CO2[3] |
| DBF-Piperidine Adduct | Solid / Viscous Oil | Variable | Moderate (Temp Dependent) | Scavenging of DBF during Fmoc removal[4][5] |
| 4-Methylpiperidine | Liquid | -4 °C | Miscible | N/A (Alternative Base Reagent)[5] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By incorporating built-in validation checks, you ensure that the methodology has succeeded before committing expensive peptide resins to the synthesizer[6].
Protocol A: Preparation and Storage of Anhydrous, CO2-Free 20% Piperidine/DMF
Objective: Prevent the formation of piperidinium carbamate during bulk reagent storage.
-
Solvent Preparation: Procure amine-free, anhydrous DMF. If using standard DMF, pass it through an activated alumina column or store it over activated 4Å molecular sieves for 24 hours prior to use to remove moisture and trace dimethylamine.
-
Inert Atmosphere: Purge a clean, oven-dried GL45 glass bottle with Argon or Nitrogen gas for 5 minutes.
-
Mixing: Add 800 mL of anhydrous DMF to the bottle. Slowly add 200 mL of pure piperidine while maintaining a gentle stream of inert gas over the liquid surface.
-
Sealing: Cap the bottle immediately with a PTFE-lined septum cap.
-
System Integration: Insert the synthesizer's solvent line through the septum alongside an inert gas line (set to ~1-2 psi) to ensure positive pressure is maintained as the liquid is drawn.
Self-Validation Check: To confirm the integrity of your inert gas manifold, draw 1 mL of the prepared solution into a separate glass vial. Actively bubble human breath (which is rich in CO2) through the test vial using a pipette for 30 seconds. If the bulk reagent on the synthesizer remains optically clear over 24 hours while your isolated test vial develops a milky white precipitate, your bulk storage is effectively sealed and the CO2-crystallization mechanism is confirmed.
Protocol B: Synthesizer Line Remediation (Clearing a Piperidine Salt Clog)
Objective: Dissolve and flush precipitated piperidine hydrochloride or DBF adducts without dismantling the fluidic manifold.
-
Isolate the Resin: Pause the synthesis and ensure the reaction vessel containing your peptide resin is isolated from the flushing pathway to prevent premature cleavage or side reactions.
-
Thermal Flush: Prepare a solution of 10% Methanol in DMF. Heat this mixture to 50°C. Causality: Methanol provides the hydrogen-bond donors that aprotic DMF lacks, drastically increasing the solubility of the ionic piperidine salts.
-
Prime Lines: Manually command the synthesizer to prime the clogged lines with the heated DMF/MeOH mixture. Allow the solvent to sit in the lines for 15 minutes to disrupt the crystal lattice of the blockage.
-
High-Pressure Wash: Flush the lines with 50 mL of standard DMF, followed by 50 mL of DCM to clear any remaining organic residues.
Self-Validation Check: Monitor the backpressure transducer on the automated synthesizer during a blank DMF flush. A successful remediation will return the system backpressure to its baseline (typically <5 psi for standard low-pressure manifolds). If pressure spikes remain, the blockage is likely polymeric DBF rather than a simple salt, requiring a more aggressive DCM/TFA flush (ensure no acid reaches your Fmoc-protected resin).
References
- ResearchGate Community. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.[URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use]
- Hachmann, J., & Lebl, M. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). SciELO.[URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2014000400004]
- PeptideChemistry.org. (2023). Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism. [URL: https://www.peptidechemistry.org/]
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.[URL: https://www.masterorganicchemistry.com/2019/02/15/introduction-to-peptide-synthesis/]
- BenchChem. (2023). Technical Support Center: Fmoc-DL-Phe-OH Quality & Troubleshooting. [URL: https://www.benchchem.com/]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine (UCI).[URL: https://www.chem.uci.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. chem.uci.edu [chem.uci.edu]
Technical Support Center: Refinement of Purification Protocols for Polar Piperidine Derivatives
Welcome to the technical support center for the purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often problematic compounds. As basic, polar molecules, piperidine derivatives demand a nuanced approach that goes beyond standard chromatographic methods. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may face during your experiments.
Part 1: The Core Challenge: Why Are Polar Piperidines So Difficult to Purify?
The primary difficulty in purifying piperidine derivatives stems from a combination of their inherent basicity and polarity. The lone pair of electrons on the piperidine nitrogen atom readily accepts a proton, making the molecule basic. This leads to several purification challenges:
-
Strong Interactions with Silica: The basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase.[1] This can cause severe peak tailing in chromatography, where the compound elutes slowly and asymmetrically, or even irreversible binding, leading to low recovery.[1][2]
-
High Polarity & Poor Retention: Highly polar derivatives, such as those with additional hydroxyl, amino, or carboxyl groups, are very water-soluble. In traditional reverse-phase chromatography (RPC), which uses a non-polar stationary phase, these compounds may have little to no retention and elute in the solvent front, co-eluting with other polar impurities.[3][4][5]
-
pH-Dependent Behavior: The charge state of a piperidine derivative is dependent on the pH of its environment. This can dramatically alter its retention behavior in various chromatographic modes, but it can also be leveraged as a powerful tool for separation if controlled properly.[4][6]
-
Co-elution with Similar Impurities: Syntheses can often produce byproducts or diastereomers with very similar polarities to the target compound, making separation by standard methods challenging.[7]
Part 2: Strategic Approach to Purification
Effective purification requires a strategy. The choice of technique depends on the specific properties of your derivative, the nature of the impurities, the scale of the purification, and the required final purity.
Decision-Making Workflow for Method Selection
The following workflow provides a logical path to selecting an appropriate purification strategy.
Caption: A decision-making workflow for selecting a purification method.
Part 3: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the purification of polar piperidine derivatives.
Q1: Why does my basic piperidine derivative show severe peak tailing in reverse-phase HPLC?
A: Peak tailing for basic compounds on silica-based columns (like C18 or C8) is a classic problem. It is caused by secondary interactions between the positively charged (protonated) piperidine nitrogen and negatively charged, acidic residual silanol groups on the silica surface.[1] This interaction is strong and leads to a slow, uneven elution of the analyte, resulting in a "tailing" peak.
-
The Mechanism: At a neutral or slightly acidic pH, your piperidine is protonated (R₃N⁺H), while some surface silanols are deprotonated (Si-O⁻). This creates a strong ion-exchange interaction that interferes with the primary hydrophobic (reverse-phase) separation mechanism.
Q2: I have very poor retention of my polar piperidine derivative in Reverse-Phase HPLC. What can I do to improve it?
A: This is a common issue for highly polar compounds, which have a low affinity for the non-polar stationary phase.[3][4][5]
-
Use a Highly Aqueous Mobile Phase: Increase the water content in your mobile phase (e.g., >95% water). However, be aware that some traditional C18 columns can undergo "phase collapse" under these conditions. Use an aqueous-stable column (with polar end-capping or embedded polar groups) if possible.[8]
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed specifically for the retention of very polar analytes.[3] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing an effective alternative to RPC.
-
Employ Mixed-Mode Chromatography (MMC): MMC columns combine reverse-phase and ion-exchange characteristics.[9][10] This allows for dual retention mechanisms, significantly increasing the retention of polar, ionizable compounds like piperidine derivatives.[3][11]
Q3: My piperidine derivative seems to be permanently stuck on my silica gel (normal phase) column. What happened and how can I prevent it?
A: This is likely due to irreversible binding of your basic compound to the acidic silica gel.[2] The strong interaction can effectively "stain" the column, leading to very low or zero recovery.
-
Prevention is Key:
-
Deactivate the Silica: Before loading your sample, flush the column with your eluent containing a small amount of a basic modifier like triethylamine (TEA, 0.1-1%) or ammonia.[1] This neutralizes the most acidic sites on the silica.
-
Use a Basic Modifier in the Eluent: Always include a basic modifier in your mobile phase during the entire run to prevent the compound from binding as it travels down the column.
-
Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying basic compounds.[2]
-
Q4: How can I separate my target compound from very similar polar impurities or diastereomers?
A: This requires a high-resolution technique that can exploit subtle differences between the molecules.
-
Optimize HPLC Conditions: For chromatographic separation, focus on improving selectivity. This can be achieved by screening different columns (e.g., C18, Phenyl-Hexyl, Cyano), changing the organic modifier (acetonitrile vs. methanol), or adjusting the mobile phase pH and buffer concentration.[6][12]
-
Crystallization/Salt Formation: This is a highly effective method for separating diastereomers.[7] By forming a salt with a chiral acid or base, you can create diastereomeric salts with different solubilities, allowing one to be selectively crystallized. Even without a chiral salt, simple recrystallization can be very effective at removing impurities if a suitable solvent system is found.[13]
-
Preparative HPLC/SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary to achieve high purity.[14]
Q5: My purified compound has a yellow or brown tint. Is it impure and how can I remove it?
A: A yellow or brown discoloration in piperidines is typically due to oxidation products.[2][15] While sometimes present in small amounts, it is an indicator of impurity.
-
Removal Methods:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir for 30-60 minutes, and then filter through Celite to remove the charcoal and adsorbed colored impurities.[1]
-
Distillation: For liquid or low-melting point derivatives, vacuum distillation can be effective at separating the desired compound from non-volatile colored impurities.[1]
-
-
Prevention: Store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place to minimize oxidation.[15]
Part 4: Troubleshooting Guides by Technique
Reverse-Phase Chromatography (RPC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Strong interaction between the basic analyte and acidic residual silanols on the stationary phase.[1] | Add a Mobile Phase Modifier: - Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase. This protonates the piperidine and suppresses the ionization of silanols, leading to sharp, symmetrical peaks.[2][16][17]- Basic Modifier: Add 0.1% triethylamine (TEA) to compete with the analyte for binding to the silanol sites.[1][18] Note: High pH can damage standard silica columns; use a pH-stable column. |
| Insufficient Retention | The analyte is too polar for the non-polar stationary phase. | Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component. Ensure your column is stable in highly aqueous conditions.[8]Change Stationary Phase: - Use a column with an embedded polar group.- Switch to a HILIC or Mixed-Mode column.[3][10]Add an Ion-Pairing Reagent: Reagents like heptafluorobutyric acid (HFBA) can be used, but they are often not MS-compatible and can be difficult to remove from the column.[3] |
| Poor Selectivity | The chosen conditions do not resolve the analyte from impurities. | Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. They offer different selectivities.[12][19]Adjust pH: Altering the mobile phase pH can change the ionization state of your compound and impurities differently, thus affecting retention and selectivity.[6]Change Column Chemistry: Try a different stationary phase (e.g., Phenyl, Cyano) that offers alternative separation mechanisms like π-π interactions. |
Hydrophilic Interaction Chromatography (HILIC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unstable Retention Times | HILIC is very sensitive to the water content in the mobile phase and on the column surface. Long equilibration times are often needed. | Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. Maintain consistent mobile phase preparation.Control Temperature: Use a column thermostat as temperature can affect the hydration layer. |
| Analyte Not Retained | The mobile phase is too polar (too much water), or the analyte is not polar enough for HILIC. | Decrease Water Content: Increase the percentage of the organic solvent (typically acetonitrile) in the mobile phase to increase retention.Adjust Buffer Concentration: The type and concentration of salt in the mobile phase can significantly influence retention in HILIC.[20][21] Experiment with different buffer concentrations (e.g., 10-20 mM ammonium formate or acetate). |
Ion-Exchange (IEX) & Mixed-Mode Chromatography (MMC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Binding to Column | The pH of the loading buffer is incorrect, preventing the analyte from being charged. The ionic strength of the buffer is too high. | Adjust pH: For cation exchange (SCX), ensure the pH of the loading buffer is at least 1-2 units below the pKa of your piperidine to ensure it is fully protonated (positively charged).[22]Lower Ionic Strength: Load the sample in a low-salt buffer to facilitate binding. |
| Cannot Elute Compound | The elution buffer is not strong enough (ionic strength or pH is incorrect) to displace the tightly bound analyte. | Increase Elution Strength: - Increase Salt Concentration: Use a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl or KCl) to elute the compound.[23]- Change pH: For cation exchange, elute with a buffer at a pH above the pKa of the piperidine, which will neutralize it and release it from the stationary phase. A common elution solvent is a solution of ammonia in methanol.[1] |
Part 5: Key Experimental Protocols
Protocol 1: Improving Peak Shape in RPC with an Acidic Modifier
Objective: To achieve sharp, symmetrical peaks for a polar piperidine derivative using reverse-phase HPLC.
Methodology:
-
Prepare Aqueous Phase (Solvent A): To 1 L of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA) or formic acid (FA) for a 0.1% (v/v) solution. Mix thoroughly.
-
Prepare Organic Phase (Solvent B): To 1 L of HPLC-grade acetonitrile or methanol, add 1.0 mL of the same acid used in Solvent A. Mix thoroughly.
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Equilibration: Equilibrate the column with your starting gradient conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Injection & Gradient: Inject the sample dissolved in the initial mobile phase. Run a suitable gradient (e.g., 5% to 95% B over 20 minutes).
-
Analysis: The acidic modifier ensures the piperidine is consistently protonated and suppresses interactions with silanols, resulting in improved peak shape.[2][16]
Protocol 2: "Catch-and-Release" Purification using Strong Cation Exchange (SCX)
Objective: To rapidly purify a basic piperidine derivative from neutral or acidic impurities on a larger scale.
Methodology:
-
Select Sorbent: Use a silica-based strong cation exchanger, such as one with propylsulfonic acid groups.[24] Pack it into a suitable flash chromatography column.
-
Conditioning: Wash the column with a non-basic organic solvent like methanol.
-
Loading ("Catch"): Dissolve your crude material in a minimal amount of a low-polarity solvent (e.g., dichloromethane or methanol). Load this solution onto the SCX column. The basic piperidine derivative will be retained ("caught") by the acidic sorbent.[24]
-
Washing: Wash the column thoroughly with the loading solvent (e.g., methanol) to elute all neutral and acidic impurities.
-
Elution ("Release"): Elute the purified piperidine derivative by washing the column with a basic solution. A 2 M solution of ammonia in methanol is highly effective.[1] The ammonia, being a strong base, neutralizes your piperidine and displaces it from the column.
-
Solvent Removal: Collect the basic eluate and remove the solvent under reduced pressure to obtain the purified product.
Workflow for "Catch-and-Release" SCX Purification
Caption: Workflow for "Catch-and-Release" purification on SCX.
Part 6: References
-
Mixed-Mode Chromatography and Stationary Phases.
-
Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives - Benchchem.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
-
Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
-
Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates - Benchchem.
-
Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
-
Polar Compounds | SIELC Technologies.
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
-
Technical Support Center: Purification of 1-Piperidinepropanol - Benchchem.
-
Influence of the Structure of the Amine Modifiers on the Mechanism of the Separation of Basic Compounds by Reversed-Phase High-P.
-
Mixed-Mode HPLC Separation - SIELC Technologies.
-
US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
-
Perspective Chapter: Mixed-Mode Chromatography - IntechOpen.
-
Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols - Benchchem.
-
common challenges in working with piperidine-based compounds - Benchchem.
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies.
-
Salting-Out Chromatography – A Practical Review - AKJournals.
-
Mixed-Mode Chromatography—A Review - LCGC International.
-
ION EXCHANGE CHROMATOGRAPHY.
-
Effect of salts on retention in hydrophilic interaction chromatography - The Nest Group.
-
Effect of Salts on Retention in Hydrophilic Interaction Chromatography - ResearchGate.
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
-
Effect of salt in the mobile phase on the critical conditions of poly(ethylene glycol) in liquid chromatography-mass spectrometry coupling - Analytical Methods (RSC Publishing).
-
Effect of salt in the mobile phase on the critical conditions of poly(ethylene glycol) in liquid chromatography-mass spectrometry coupling - RSC Publishing.
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
-
Reversed-phase chromatography - Wikipedia.
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage.
-
Selecting an organic modifier for reversed-phase chromatography.
-
Ion chromatography - Wikipedia.
-
PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME - - Googleapis.com.
-
How does an acid pH modifier impact flash chromatography? - Biotage.
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications.
-
Ion exchange chromatography: A comprehensive review - GSC Online Press.
-
Control pH During Method Development for Better Chromatography - Agilent.
-
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv.
-
3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications.
-
Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International.
-
The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings - PubMed.
-
Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ACS Publications.
-
Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. helixchrom.com [helixchrom.com]
- 10. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. tandfonline.com [tandfonline.com]
- 19. chiraltech.com [chiraltech.com]
- 20. nestgrp.com [nestgrp.com]
- 21. researchgate.net [researchgate.net]
- 22. Ion chromatography - Wikipedia [en.wikipedia.org]
- 23. technologynetworks.com [technologynetworks.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of N-Pentylpiperidine Derivatives as Multi-Target Ligands
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved pharmaceuticals. Within this class, N-substituted piperidine derivatives have garnered significant attention for their therapeutic potential in complex neurological disorders, particularly Alzheimer's disease. This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of N-pentylpiperidine derivatives, focusing on their role as multi-target-directed ligands (MTDLs) that can simultaneously modulate key pathological pathways in neurodegeneration.[1][2]
The rationale for focusing on MTDLs stems from the multifaceted nature of Alzheimer's disease, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, and neuroinflammation.[2][3] Compounds capable of hitting multiple targets, such as Acetylcholinesterase (AChE) and sigma-1 (σ1) receptors, offer a more holistic therapeutic strategy than single-target agents.[4][5] The N-pentyl group, a simple five-carbon alkyl chain, plays a crucial, yet nuanced, role in tuning the binding affinity and selectivity of these derivatives for their respective targets.
The N-Substituent: A Key Determinant of Activity
The substituent on the piperidine nitrogen is a critical determinant of biological activity. While the N-benzyl group, found in the well-known AChE inhibitor donepezil, has been extensively studied, the N-pentyl group offers a flexible and lipophilic alternative that significantly influences ligand-receptor interactions.[6][7]
Causality of the N-Alkyl Chain Length: The length and nature of the N-alkyl substituent directly impact how a ligand fits into the binding pockets of its target proteins. For AChE, which possesses a deep and narrow gorge, the N-substituent often interacts with the peripheral anionic site (PAS).[2][3] For the σ1 receptor, a chaperone protein at the endoplasmic reticulum, the N-substituent is crucial for establishing hydrophobic interactions within the binding site.[4]
While direct comparative studies systematically varying the N-alkyl chain length from propyl to hexyl for a fixed piperidine core are not abundant in the readily available literature, inferences can be drawn from related series. For instance, in phenoxyalkylpiperidines, the length of the linker between the phenoxy group and the piperidine nitrogen significantly impacts σ1 receptor affinity.[8] Similarly, in other classes of piperidine derivatives, modifications to the N-substituent drastically alter potency and selectivity.[9] The N-pentyl group often represents a balance between sufficient lipophilicity to cross the blood-brain barrier and optimal length to engage in productive hydrophobic interactions without introducing steric hindrance.
Core Directive: SAR at the Piperidine Ring
With the N-pentyl group providing a foundational element for target engagement, modifications to the piperidine ring itself allow for the fine-tuning of a compound's pharmacological profile. The 4-position of the piperidine ring is a common and highly effective site for introducing diversity.
Key Structural Modifications and Their Rationale:
-
4-Hydroxypiperidines: The introduction of a hydroxyl group at the 4-position can serve as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the target's binding site. This modification can enhance binding affinity and selectivity.[4][10]
-
4-Aminopiperidines: An amino group at this position provides a basic center that can be protonated at physiological pH, allowing for ionic interactions. Further substitution on this amino group (e.g., with amides or other functionalities) can extend into different sub-pockets of the receptor, further optimizing binding.[11]
-
Amide and Ester Derivatives: The incorporation of amide or ester functionalities at the 4-position introduces groups capable of forming multiple hydrogen bonds.[12] The rigidity of the amide bond can also help to lock the molecule into a more favorable conformation for binding.
Comparative Analysis of N-Pentylpiperidine Derivatives
The following table summarizes the structure-activity relationships for a hypothetical series of N-pentylpiperidine derivatives based on established principles from closely related compound classes, such as N-benzylpiperidines and other multi-target piperidine-based ligands. The data illustrates how systematic modifications can influence inhibitory potency against key Alzheimer's disease targets.
| Compound ID | R1 (N-substituent) | R2 (4-position substituent) | AChE IC50 (nM) | σ1 Ki (nM) | Selectivity (AChE/σ1) | Rationale for Activity |
| NP-01 | n-Pentyl | -H | 550 | 120 | 0.22 | Baseline activity of the core scaffold. |
| NP-02 | n-Pentyl | -OH | 250 | 85 | 0.34 | The hydroxyl group likely forms a hydrogen bond, improving affinity for both targets.[10] |
| NP-03 | n-Pentyl | -NH2 | 300 | 60 | 0.20 | The amino group may form ionic interactions, particularly favorable for the σ1 receptor.[11] |
| NP-04 | n-Pentyl | -NH-CO-Ph | 80 | 45 | 0.56 | The benzamide moiety can extend into sub-pockets, forming additional hydrophobic and hydrogen bonding interactions. |
| NP-05 | n-Pentyl | -O-CO-Ph | 120 | 95 | 0.79 | The ester provides a hydrogen bond acceptor, but may be more flexible than the corresponding amide. |
| NB-01 (Ref) | Benzyl | -H | 150 | 150 | 1.00 | The N-benzyl group is a known pharmacophore for AChE inhibition, providing a benchmark.[6] |
Note: The IC50 and Ki values are illustrative and based on trends observed in the literature for analogous compounds.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize N-pentylpiperidine derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining the inhibitory potency of compounds against AChE.[6]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., N-pentylpiperidine derivative) in a suitable solvent like DMSO.
-
Prepare working solutions of AChE, DTNB, and ATCh in a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
-
Assay Setup (96-well plate):
-
Add buffer, AChE solution, and various concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add DTNB and ATCh to all wells to start the reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[4]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the σ1 receptor in a membrane preparation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue known to express σ1 receptors (e.g., guinea pig liver) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup (96-well filter plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., haloperidol).
-
Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the N-pentylpiperidine test compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Multi-Target Signaling Pathways
N-pentylpiperidine derivatives exert their therapeutic potential by modulating multiple signaling pathways implicated in Alzheimer's disease.
Concluding Remarks
The N-pentylpiperidine scaffold represents a versatile and promising platform for the development of multi-target-directed ligands for Alzheimer's disease. The structure-activity relationships discussed in this guide highlight the critical roles of both the N-pentyl substituent and modifications at the 4-position of the piperidine ring in achieving potent and balanced activity against key targets like Acetylcholinesterase and the sigma-1 receptor. By understanding the causal relationships between chemical structure and biological function, and by employing robust experimental protocols, researchers can rationally design and optimize novel N-pentylpiperidine derivatives with enhanced therapeutic potential. Future work should focus on systematic studies to further elucidate the precise influence of N-alkyl chain length and the exploration of a wider range of substituents on the piperidine core to develop next-generation neuroprotective agents.
References
-
Multitarget compounds with therapeutic potential against Alzheimer disease: Design and in vitro studies. CORDIS | European Commission. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. InnoSer. [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores Online. [Link]
-
Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed. [Link]
-
Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Discovery World. [Link]
-
Identification of Potential Multitarget Directed Ligands for Alzheimer's Disease by Coupling Virtual Screening and Experimental Validation. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health. [Link]
-
Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. ChEMBL. [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. ScienceDirect. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro. [Link]
-
Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual. Journal of Neonatal Surgery. [Link]
-
Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. ResearchGate. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. PubMed. [Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. SciSpace. [Link]
-
Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]
-
New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena Air. [Link]
-
Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. National Institutes of Health. [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]
Sources
- 1. Multitarget compounds with therapeutic potential against Alzheimer disease: Design and in vitro studies | Alzheimer Europe [alzheimer-europe.org]
- 2. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Document: A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (CHEMBL1129655) - ChEMBL [ebi.ac.uk]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. ninho.inca.gov.br [ninho.inca.gov.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
1-Pentan-3-ylpiperidine-4-carbaldehyde vs. Fentanyl: A Comparative Analysis of Functional Roles in Pharmaceutical Research
As a Senior Application Scientist, comparing a finished active pharmaceutical ingredient (API) with a chemical precursor requires a shift in analytical perspective. We are not comparing two competing drugs; rather, we are juxtaposing a highly regulated, potent synthetic opioid (Fentanyl ) against an unscheduled, commercially available chemical building block (1-Pentan-3-ylpiperidine-4-carbaldehyde ).
This guide provides an objective, in-depth technical comparison of their structural profiles, functional roles in drug development, and the distinct experimental workflows required to evaluate them.
Structural Profiling and Chemical Context
To understand the relationship between these two compounds, we must analyze their piperidine cores.
-
Fentanyl is a fully elaborated synthetic opioid. Its structure consists of a central piperidine ring substituted with a phenethyl group at the N1 position and an N-phenylpropionamide (anilido) group at the C4 position[1]. This specific spatial arrangement is the critical pharmacophore required for high-affinity binding to the mu-opioid receptor (MOR)[2].
-
1-Pentan-3-ylpiperidine-4-carbaldehyde (CAS 1537565-45-9) is a synthetic intermediate. It features a piperidine ring with a 3-pentyl group at the N1 position and a highly reactive formyl (aldehyde) group at the C4 position.
The Mechanistic Link: While 1-Pentan-3-ylpiperidine-4-carbaldehyde possesses no intrinsic opioid activity, it is a highly valuable electrophile in Structure-Activity Relationship (SAR) studies. By subjecting this aldehyde to reductive amination with aniline, followed by acylation with propionyl chloride, medicinal chemists can synthesize 3-pentyl fentanyl analogs. Thus, its "performance" is measured by its synthetic utility rather than receptor binding.
Quantitative Data Comparison
| Property | Fentanyl | 1-Pentan-3-ylpiperidine-4-carbaldehyde |
| CAS Number | 437-38-7[1] | 1537565-45-9 |
| Molecular Formula | C₂₂H₂₈N₂O[1] | C₁₁H₂₁NO |
| Molecular Weight | 336.47 g/mol [1] | 183.29 g/mol |
| Functional Role | Active Pharmaceutical Ingredient (API)[1] | Synthetic Intermediate / Building Block |
| Primary Target | Mu-Opioid Receptor (MOR)[2] | Primary/Secondary Amines (Chemical Synthesis) |
| Regulatory Status | Schedule II Controlled Substance[1] | Unscheduled (GHS: H302, H315, H318, H335) |
Experimental Workflows & Self-Validating Protocols
Because their functional roles differ entirely, the laboratory workflows used to evaluate these compounds are distinct. Below are the standard, self-validating protocols for testing fentanyl's receptor agonism and the precursor's synthetic viability.
Protocol A: Fentanyl – In Vitro cAMP Accumulation Assay (MOR Agonism)
Objective: Quantify the
Causality & Design: Fentanyl binds to the
-
Cell Preparation: Seed CHO-K1 cells stably expressing human MOR at
cells/well in a 384-well plate.-
Expert Insight: CHO-K1 cells are chosen because they lack endogenous opioid receptors, providing a zero-background system that ensures any signal is strictly mediated by the transfected MOR.
-
-
Assay Buffer: Wash cells and replace media with HBSS containing 0.1% BSA and 500 µM IBMX.
-
Expert Insight: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the enzymatic degradation of cAMP, allowing it to accumulate to detectable levels.
-
-
Stimulation & Treatment: Co-incubate cells with 10 µM Forskolin and varying concentrations of fentanyl (1 pM to 10 µM) for 30 minutes at 37°C.
-
Self-Validation Control: Include a control well containing 10 µM Forskolin + 10 µM Naloxone (a competitive MOR antagonist) + Fentanyl. A reversal of cAMP reduction in this well proves the response is strictly MOR-mediated and not an artifact of cell toxicity.
-
-
Detection: Lyse cells, add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents, and read on a microplate reader (Ex: 337 nm, Em: 620/665 nm).
Fentanyl-mediated Mu-Opioid Receptor (MOR) signaling pathway resulting in cAMP reduction.
Protocol B: 1-Pentan-3-ylpiperidine-4-carbaldehyde – Reductive Amination
Objective: Utilize the precursor to synthesize a target N-alkylated piperidine derivative, demonstrating its utility as a building block.
Causality & Design: The aldehyde group at C4 is highly electrophilic. Reacting it with a primary amine forms an imine intermediate, which is subsequently reduced. Sodium triacetoxyborohydride (
-
Imine Formation: Dissolve 1.0 eq of 1-Pentan-3-ylpiperidine-4-carbaldehyde and 1.1 eq of the chosen primary amine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Expert Insight: DCE is utilized because it provides optimal solubility for both reagents and remains completely inert toward mild hydride donors.
-
-
Reduction: Add 1.5 eq of
portion-wise. Stir for 12 hours under a nitrogen atmosphere.-
Expert Insight: The nitrogen atmosphere prevents oxidative side reactions and moisture ingress, which could hydrolyze the imine back to the starting aldehyde.
-
-
Reaction Validation (Self-Validating Step): Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The disappearance of the starting material spot (which stains yellow/orange with 2,4-DNPH due to the aldehyde) and the appearance of a new, more polar product spot (which stains with Ninhydrin) confirms successful conversion.
-
Quenching & Purification: Quench the reaction with saturated aqueous
to neutralize the acetic acid byproduct. Extract with DCM, dry over , and purify via flash chromatography.
Reductive amination workflow utilizing 1-Pentan-3-ylpiperidine-4-carbaldehyde as a precursor.
Summary and Safety Considerations
While fentanyl is a rigorously controlled Schedule II substance[1] requiring DEA licensing, specialized handling (e.g., positive pressure suits, isolators), and extreme caution due to its lethal potency, 1-Pentan-3-ylpiperidine-4-carbaldehyde is handled as a standard laboratory chemical. However, the precursor still carries GHS hazard statements (H302, H315, H318, H335) indicating it is harmful if swallowed and causes serious eye damage. Researchers must utilize standard PPE (fume hood, safety goggles, nitrile gloves) when utilizing this building block in synthetic workflows.
References
1. 2. 3.
Sources
Bridging the Gap: In Vitro versus In Vivo Correlation of Piperidine Derivatives as Acetylcholinesterase Inhibitors
As a Senior Application Scientist, I frequently encounter the translational gap between sub-nanomolar in vitro affinities and disappointing in vivo outcomes. The piperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery, perfectly illustrates this paradigm[1]. While piperidine derivatives are the gold standard for Acetylcholinesterase (AChE) inhibition in Alzheimer's disease therapy, predicting their clinical efficacy requires more than just a biochemical assay.
This guide provides an objective, data-driven comparison of standard and novel piperidine derivatives. By dissecting the structural mechanics, comparative efficacy, and the mathematical frameworks of In Vitro-In Vivo Correlation (IVIVC)[2], we will establish a self-validating methodology for translating benchtop kinetics into predictive in vivo pharmacodynamics.
Mechanistic Grounding: Structural Basis of Efficacy
To understand the efficacy of piperidine derivatives, we must first analyze the causality of their molecular interactions. The AChE enzyme features a deep gorge containing two primary binding sites: the Catalytic Active Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance[1].
The clinical success of Donepezil (a benzyl-piperidine derivative) is rooted in its ability to span this gorge. The benzyl-piperidine moiety anchors firmly to the CAS via interactions with Trp84 and Phe330, while the indanone ring extends to interact with Trp279 at the PAS[1]. This dual-site binding not only blocks the hydrolysis of acetylcholine but also induces steric hindrance, explaining its potent mixed-inhibition profile[3].
Fig 1. Dual-site binding mechanism of benzyl-piperidine derivatives to Acetylcholinesterase.
Comparative Efficacy: Standard vs. Novel Piperidine Derivatives
The true test of a drug candidate is its IVIVC. A common pitfall in drug development is assuming that a lower in vitro IC50 automatically guarantees superior in vivo performance. The table below contrasts Donepezil against emerging piperidine classes, revealing critical nuances in their translational profiles.
| Compound | Structural Class | In Vitro AChE Inhibition | Binding Mechanism | In Vivo Efficacy (Rodent Models) |
| Donepezil | Benzyl-piperidine | IC50 ≈ 11 nM[4] | Reversible, Mixed (CAS & PAS) | Reverses amnesia at 1–5 mg/kg[3] |
| Compound 2d | Indanone-derived N-benzylpyridinium | IC50 = 8 nM[5] | Dual binding site (CAS & PAS) | High BBB permeability via prodrug strategy[5] |
| Compound 3a | cis-2,6-dimethyl piperidine sulfonamide | High (Sub-micromolar)[6] | Active site directed | Significantly reduces scopolamine-induced errors[6] |
| LASSBio-767 | Spectaline-derived piperidine | Ki = 6.1 µM[3] | Noncompetitive | Reverses amnesia at 0.1–1 mg/kg[3] |
Analytical Insight: Notice the profile of LASSBio-767 . Despite having a significantly weaker in vitro affinity (Ki = 6.1 µM) compared to Donepezil (~11 nM), it exhibits potent in vivo efficacy at doses as low as 0.1 mg/kg[3]. This discrepancy highlights the limitations of relying solely on enzymatic assays. LASSBio-767's high CNS selectivity, favorable blood-brain barrier (BBB) penetration, and unique noncompetitive mechanism compensate for its lower absolute binding affinity, underscoring the absolute necessity of robust IVIVC frameworks.
Field-Proven Experimental Workflows
To establish a trustworthy IVIVC, the experimental protocols must be designed as self-validating systems. Every step must contain internal controls to rule out false positives.
Protocol 1: In Vitro AChE Inhibition (Modified Ellman's Assay)
Causality: We utilize Ellman's method because the rapid, colorimetric detection of thiocholine reacting with DTNB provides a high-throughput, kinetic readout of enzyme velocity[4].
-
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 8.0). Dissolve the piperidine derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).
-
System Initialization: In a 96-well microplate, combine 140 µL buffer, 10 µL of the test compound, and 10 µL of AChE enzyme solution (e.g., human recombinant or electric eel).
-
Pre-incubation: Incubate at 25°C for 10 minutes. Crucial Step: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (ATCI) substrate.
-
Kinetic Readout: Measure absorbance at 410–412 nm continuously for 5 minutes. Self-Validating Control: A non-enzymatic blank must be run in parallel to subtract the spontaneous, non-catalyzed hydrolysis of ATCI. A reference standard (Donepezil) must be included to normalize inter-assay variability[4].
Protocol 2: In Vivo Pharmacodynamics (Scopolamine-Induced Amnesia Model)
Causality: Scopolamine, a muscarinic antagonist, transiently blocks cholinergic transmission, creating a reversible amnesic state that mimics Alzheimer's pathophysiology. Reversal of this state proves target engagement in the brain[3].
-
Subject Preparation: Acclimate male Wistar rats to the testing environment for 7 days.
-
Dosing: Administer the piperidine derivative (e.g., 0.1 to 5 mg/kg i.p. or p.o.) 15 minutes prior to the amnesic agent[3].
-
Amnesia Induction: Administer Scopolamine hydrobromide (typically 1 mg/kg i.p.).
-
Behavioral Testing (Step-Down Latency): Place the rat on a vibrating platform. Measure the latency time it takes for the rat to step down onto an electrified grid. Self-Validating Control: The protocol relies on a 'sham' group (saline + vehicle) to establish baseline cognitive performance, and a 'disease' group (scopolamine + vehicle) to confirm the induction of the amnesic window. Without these, false positives due to baseline hyperlocomotion cannot be ruled out.
Protocol 3: Pharmacokinetic IVIVC Deconvolution
Causality:In vitro enzyme kinetics must be mathematically linked to in vivo plasma concentrations. Deconvolution extracts the in vivo absorption/distribution profile, allowing direct point-to-point correlation[2].
-
Data Acquisition: Obtain in vivo plasma concentration-time curves using LC-MS/MS or PET imaging (e.g., using tracers like [11C]MP4A to estimate in vivo IC50)[7].
-
Mathematical Deconvolution: Utilize software (e.g., WinNonlin or GPX™) to apply a unit impulse response to the in vivo data, extracting the fraction of drug absorbed over time[2].
-
Correlation Mapping: Plot the deconvoluted in vivo data against the in vitro inhibition/dissolution profile. A linear regression (Level A correlation) confirms that the in vitro assay is fully predictive of in vivo performance.
Fig 2. Systems-level workflow for establishing In Vitro-In Vivo Correlation (IVIVC).
Conclusion
The development of piperidine derivatives requires a holistic, systems-level approach. As demonstrated by compounds like LASSBio-767, exceptional in vivo efficacy can be achieved even with moderate in vitro binding affinities, provided the molecule possesses superior pharmacokinetic properties and CNS selectivity. By implementing self-validating experimental protocols and rigorous mathematical deconvolution, researchers can bridge the translational gap, ensuring that benchtop discoveries reliably predict clinical success.
References
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI Source: encyclopedia.pub URL:[1]
-
CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline - Ovid Source: ovid.com URL:[3]
-
Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase - PubMed Source: nih.gov URL:[6]
-
Application of in vitro–in vivo correlations (IVIVC) in setting formulation release specifications - ResearchGate Source: researchgate.net URL:[2]
-
A Comparative Guide to Acetylcholinesterase Inhibitors: In Vitro Efficacy of Donepezil - Benchchem Source: benchchem.com URL:[4]
-
Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed Source: nih.gov URL:[7]
-
Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation - ACS Publications Source: acs.org URL:[5]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 4-Piperidine Carbaldehydes
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] The 4-formylpiperidine (4-piperidine carbaldehyde) moiety, in particular, serves as a critical synthetic intermediate, providing a versatile handle for constructing complex molecular architectures through reactions such as reductive amination, Wittig olefination, and aldol condensations.
The selection of a synthetic route to a 4-piperidine carbaldehyde derivative is a decision dictated by factors including the nature of the nitrogen protecting group, desired scale, functional group tolerance, and economic viability. This guide provides an in-depth comparison of the most common and effective synthetic pathways, grounded in experimental data and mechanistic principles to inform your synthetic strategy.
Pathway 1: Oxidation of 4-Piperidinemethanols
The oxidation of primary alcohols is one of the most direct and frequently employed methods for aldehyde synthesis.[2] This pathway is predicated on the availability of the corresponding 4-piperidinemethanol precursor, which is often commercially available or readily prepared. The primary challenge lies in preventing over-oxidation to the carboxylic acid, which necessitates the use of mild and selective oxidizing agents.[3]
Causality and Experimental Choices
The choice of oxidant is critical and depends on the substrate's sensitivity and the desired reaction scale. Chromium-based reagents, while effective, pose toxicity and disposal challenges. Modern methods like Swern and Dess-Martin periodinane (DMP) oxidations are often preferred for their mild conditions, high chemoselectivity, and operational simplicity.[4]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C). It is highly effective for sensitive substrates and large-scale synthesis because the byproducts are volatile and easily removed.[4] The low temperature is crucial to maintain the stability of the active oxidant.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent known for its mildness and high selectivity. It operates at room temperature under neutral pH, making it suitable for acid- or base-sensitive functional groups.[4] The workup is often straightforward.
-
Pyridinium Chlorochromate (PCC): A classic reagent, PCC is a complex of chromium trioxide with pyridine and HCl. It reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation because the reaction is typically run in a non-aqueous solvent like dichloromethane (DCM), preventing the formation of the aldehyde hydrate intermediate required for further oxidation.[3]
Comparative Performance Data
| Method | Precursor | Oxidant | Solvent | Temp. | Time | Yield | Reference |
| PCC Oxidation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | PCC | DCM | RT | Overnight | ~73% | [5] |
| Swern Oxidation | Generic Piperidine Methanol | (COCl)₂, DMSO, Et₃N | DCM | -78 °C to RT | < 2h | High | [4] |
| DMP Oxidation | Generic Piperidine Methanol | DMP | DCM | RT | 0.5 - 2h | High | [4] |
Workflow & Key Transformations
Caption: General workflow for the synthesis of 4-piperidine carbaldehydes via oxidation.
Protocol: Swern Oxidation of N-Boc-4-piperidinemethanol
-
Initiation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of N-Boc-4-piperidinemethanol (1.0 eq.) in DCM dropwise, again maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.
-
Quenching: Add triethylamine (Et₃N) (5.0 eq.) dropwise. After addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.[4] The product can be further purified by silica gel chromatography if necessary.
Pathway 2: Reduction of 4-Piperidinecarboxylic Acid Derivatives
This pathway offers a robust alternative, starting from more highly oxidized and often stable precursors like esters, nitriles, or Weinreb amides. The key is to employ a reducing agent that can selectively perform a partial reduction to the aldehyde without proceeding to the primary alcohol.[6]
Causality and Experimental Choices
Standard, highly reactive hydride donors like lithium aluminum hydride (LiAlH₄) will typically reduce carboxylic acid derivatives completely to the corresponding alcohol.[7] Therefore, achieving the aldehyde oxidation state requires either a sterically hindered or electronically attenuated hydride source, or a substrate that generates a stable intermediate resistant to over-reduction.
-
Modified Aluminum Hydrides: Reagents like diisobutylaluminum hydride (DIBAL-H) are sterically bulky, which allows for the reduction of esters and nitriles to be stopped at the aldehyde stage, especially at low temperatures (-78 °C).[8] Another effective strategy is to modify a potent reducing agent. For instance, reacting sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH or Red-Al®) with an amine like pyrrolidine creates a less reactive, more selective reagent capable of cleanly converting esters to aldehydes.[9][10]
-
Nitrile Reduction: The reduction of a nitrile (e.g., with DIBAL-H) initially forms an imine intermediate. Upon aqueous workup, this imine is hydrolyzed to the desired aldehyde. This provides a convenient two-step sequence from a carboxylic acid via its amide and subsequent dehydration to the nitrile.[11]
-
Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) are particularly useful substrates. Upon reduction with organometallic or hydride reagents, they form a stable, chelated intermediate that collapses to the aldehyde only upon acidic workup, effectively preventing over-reduction.
Comparative Performance Data
| Precursor | Reducing Agent | Solvent | Temp. | Yield | Notes | Reference |
| N-Benzyl-4-ethoxycarbonylpiperidine | SMEAH / Pyrrolidine | Toluene | RT | High | Highly selective; avoids over-reduction. | [9] |
| 1-Benzylpiperidine-4-carbonitrile | DIBAL-H | Toluene | -10 °C to RT | ~70-80% | Requires acidic workup to hydrolyze imine. | [11] |
| Methyl N-benzyl-4-piperidinecarboxylate | DIBAL-H | Toluene | -78 °C | High | Low temperature is critical for selectivity. | [8] |
Workflow & Key Transformations
Caption: Synthetic routes to 4-piperidine carbaldehydes via partial reduction.
Protocol: Reduction of N-Benzyl-4-ethoxycarbonylpiperidine with Modified SMEAH
-
Reagent Preparation: In a dry flask under an argon atmosphere, add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in toluene. Cool the solution in an ice bath. Add pyrrolidine (1.0 eq. relative to SMEAH) dropwise to form the modified reducing agent.[9]
-
Substrate Addition: Add a solution of N-benzyl-4-ethoxycarbonylpiperidine (1.0 eq.) in toluene to the prepared reagent dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS until the starting ester is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of aqueous NaOH or a Rochelle's salt solution. Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target aldehyde.[10]
Pathway 3: Multi-step Synthesis from Pyridine Precursors
For large-scale and cost-effective synthesis, starting from inexpensive, readily available pyridine derivatives like 4-picoline (4-methylpyridine) is an attractive strategy. These routes are multi-step but often robust and scalable.
Causality and Experimental Choices
The general approach involves functionalizing the 4-position of the pyridine ring, followed by reduction of the aromatic ring to the piperidine scaffold.
-
From 4-Picoline: A common sequence involves N-oxidation of 4-picoline, followed by an acylation-rearrangement with acetic anhydride to yield 4-pyridinemethanol acetate. Hydrolysis gives 4-pyridinemethanol, which can then be oxidized to 4-pyridinecarbaldehyde. The final step is the catalytic hydrogenation of the pyridine ring to the piperidine.[12] The choice of catalyst (e.g., Rh/C, PtO₂) and conditions for the hydrogenation is crucial to avoid reduction of the aldehyde. Often, the aldehyde is protected as an acetal prior to ring reduction.
-
From Isonicotinic Acid: Isonicotinic acid can be converted to an intermediate like a 2-imidazoline, which is then subjected to reductive hydrolysis to yield 4-pyridinecarbaldehyde.[13] Subsequently, the pyridine ring is reduced.
Workflow & Key Transformations
Caption: A representative multi-step synthesis starting from 4-picoline.
Summary and Strategic Recommendations
Choosing the optimal synthetic pathway requires a careful evaluation of project-specific needs.
| Pathway | Typical Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| Oxidation | Good to Excellent | Good | Direct, high-yielding final step. | Requires synthesis/purchase of alcohol precursor; risk of over-oxidation. |
| Reduction | Good to Excellent | Excellent | Utilizes stable precursors; highly selective reagents available. | Requires stoichiometric, often pyrophoric, reducing agents; low temperatures. |
| From Pyridine | Moderate | Excellent | Uses inexpensive starting materials; ideal for large scale. | Multi-step; may require protection/deprotection strategies. |
-
For rapid, lab-scale synthesis of diverse analogs: The Oxidation Pathway is often the most convenient, assuming the requisite 4-piperidinemethanol precursors are accessible.
-
For large-scale, process chemistry applications: The Reduction Pathway using modified hydrides or the Multi-step Synthesis from Pyridine offer the most scalable and economically favorable routes. The choice between them depends on the cost and availability of the respective starting materials (piperidine-4-carboxylate vs. 4-picoline).
-
For substrates with sensitive functional groups: The Reduction Pathway using Weinreb amides or the DMP Oxidation method provide the mildest conditions and highest degree of chemoselectivity.
By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently select and execute the most efficient synthesis of 4-piperidine carbaldehydes for their specific application.
References
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of 4-pyridine carboxaldehyde analogues (3a–e). Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxaldehyde-1-oxide. Retrieved from [Link]
-
Michigan State University. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Oxidation of Halides and 4-Toluenesulfonates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved from [Link]
-
PubMed. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
Wollo University. (2015). Organic Chemistry II (Chem 2042). Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. eopcw.com [eopcw.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. idc-online.com [idc-online.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents [patents.google.com]
- 11. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 12. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 13. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biological Evaluation of Piperidine vs. Pyrrolidine-Based Compounds
For medicinal chemists and drug development professionals, the selection of a core heterocyclic scaffold is a foundational decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated N-heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds," appearing frequently in a vast array of biologically active compounds and approved drugs.[1][2]
This guide provides an objective, data-driven comparative analysis of these two scaffolds. We will move beyond a simple list of facts to explore the causality behind experimental choices, offering field-proven insights into why one scaffold might be chosen over the other and how to rigorously evaluate their biological potential.
Part 1: A Tale of Two Rings: Physicochemical and Structural Comparison
While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant variations in their fundamental properties that have major implications for drug design.
Key Physicochemical Differences
The choice between these scaffolds allows chemists to fine-tune critical parameters like lipophilicity and three-dimensional shape.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[1] | ~11.27[1] | Both are strongly basic, making them largely interchangeable when basicity is the primary concern for target engagement (e.g., interacting with an acidic residue like aspartate or glutamate). |
| logP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is inherently more lipophilic. This can influence solubility, cell permeability, and potential for off-target hydrophobic interactions. Pyrrolidine offers a more hydrophilic starting point. |
| Conformational Flexibility | Prefers a rigid chair conformation.[1][3] | Adopts more flexible envelope and twist conformations.[1] | The rigidity of the piperidine ring can be advantageous for locking a molecule into a specific, bioactive conformation, potentially increasing potency and reducing off-target effects. The flexibility of pyrrolidine may allow for better adaptation to some binding pockets. |
The slightly higher lipophilicity of piperidine can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1]
Part 2: Comparative Biological Evaluation in Key Therapeutic Areas
The choice of scaffold directly impacts biological activity. Here, we compare representative data from anticancer and antimicrobial studies.
Anticancer Activity
The cytotoxic potential of both piperidine and pyrrolidine derivatives has been extensively evaluated. The choice of scaffold can significantly alter a compound's potency, often measured by its half-maximal inhibitory concentration (IC50).
Experimental Data: Comparative Cytotoxicity (IC50 in µM)
| Compound Class | Derivative | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | NCI-H460 (Lung Cancer) | Reference |
| Piperidine | Compound P1 | 15.94 | 22.12 | 18.50 | [4] |
| Compound P2 | 24.68 | 31.45 | 28.76 | [4] | |
| Pyrrolidine | Compound Py1 | 28.32 | 35.18 | 32.67 | [4] |
| Compound Py2 | 45.10 | 52.80 | 49.21 | [4] | |
| Acyclic Analogue | Compound A1 | >100 | >100 | >100 | [4] |
Note: Data for piperidine and acyclic analogues are from a study on piperidine-substituted chalcones, while data for pyrrolidine derivatives are from a separate study on substituted pyrrolidines. A direct, head-to-head experimental comparison was not available in the reviewed literature.[4]
Expertise & Causality: In this dataset, the piperidine-containing compounds (P1, P2) exhibit lower IC50 values, suggesting greater potency than their pyrrolidine counterparts (Py1, Py2).[4] This could be attributed to the more rigid piperidine scaffold presenting substituents in an optimal orientation for binding to the biological target. The acyclic analogue, lacking a constrained ring structure, shows negligible activity, highlighting the importance of the heterocyclic core for enforcing a bioactive conformation.[4]
Antimicrobial Activity
Both scaffolds are prevalent in compounds developed to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible microbial growth, is a key metric for comparison.
Experimental Data: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Piperidine | Compound 3 | 64 | 32 | 128 | [5] |
| Compound 5 | 128 | 64 | 256 | [5] | |
| Pyrrolidine | Compound 6 | 32 | 64 | 64 | [5] |
| Compound 7 | 64 | 32 | 128 | [5] |
Expertise & Causality: In this comparative study, the activity varies depending on the specific derivative and microbial strain.[5] For instance, the pyrrolidine derivative (Compound 6) shows superior activity against S. aureus and C. albicans compared to the tested piperidine derivatives. Conversely, both scaffolds yield derivatives with potent activity against E. coli. This underscores a critical principle: neither scaffold is universally superior. The optimal choice depends on the specific pathogen and the substitution patterns that can be achieved on each ring to interact with the microbial target.
Part 3: Field-Proven Experimental Protocols
A rigorous biological evaluation relies on robust, reproducible assays. The following protocols are described to be self-validating systems, incorporating necessary controls and clear endpoints.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a gold standard for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the piperidine and pyrrolidine test compounds in culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours under the same conditions.[4]
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4][6] Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the purple formazan crystals.[4][7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance (optical density) of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 3: Competitive Receptor Binding Assay
This assay is fundamental in pharmacology for determining the affinity of a test compound for a specific receptor. It measures the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand (e.g., radiolabeled or fluorescent) from the receptor.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a source of the receptor (e.g., cell membrane homogenates), a labeled ligand at a fixed concentration (typically at or below its dissociation constant, Kd), and serial dilutions of the unlabeled test compounds (piperidine or pyrrolidine derivatives).[8]
-
Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand, and the test compound dilutions.
-
Controls:
-
Total Binding: Receptor + Labeled Ligand (no competitor).
-
Non-specific Binding (NSB): Receptor + Labeled Ligand + a high concentration of an unlabeled ligand known to bind the target, to saturate the receptors.
-
Blank: Buffer only.
-
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the free (unbound) ligand. A common method is rapid filtration through a glass fiber filter, which traps the membrane-bound receptor-ligand complexes.[9]
-
Detection: Quantify the amount of radioactivity or fluorescence retained on the filters.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.[8]
-
Conclusion: A Context-Driven Choice
Neither the piperidine nor the pyrrolidine scaffold is inherently superior; they are different tools for different challenges. The piperidine ring offers a more lipophilic and conformationally restricted framework, which can be ideal for achieving high potency and selectivity.[1][3] The pyrrolidine ring provides a more hydrophilic and flexible scaffold, which may be advantageous for optimizing solubility or fitting into uniquely shaped binding sites.[1]
The ultimate decision rests on a comprehensive biological evaluation. By employing robust, validated assays for cytotoxicity, antimicrobial activity, and target engagement, researchers can generate the high-quality data needed to make an informed choice. This guide provides the foundational principles and practical protocols to navigate this critical decision in the drug discovery process, grounding experimental design in a clear understanding of the causal relationships between chemical structure and biological function.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
American Chemical Society. (2023). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
-
Ma, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Oxford. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Retrieved from [Link]
-
Kos, J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]
-
Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 589-593. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidines and piperidines. Retrieved from [Link]
-
SlideShare. (2016). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]
-
MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Semantic Scholar. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Retrieved from [Link]
-
Ataka, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2018). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. Retrieved from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
-
INIS-IAEA. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Danylo Halytsky Lviv National Medical University. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
-
MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
-
MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
Prakash, J., & Yadav, S. K. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. Retrieved from [Link]
-
PMC. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]
-
GSC Online Press. (2019). Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
IJPSR. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Retrieved from [Link]
-
Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
A Comparative Guide to the Opioid Receptor Cross-Reactivity Profiling of 1-Pentan-3-ylpiperidine-4-carbaldehyde
This guide provides a comprehensive framework for characterizing the potential off-target interactions of a novel chemical entity (NCE), 1-Pentan-3-ylpiperidine-4-carbaldehyde, with the primary opioid receptors: mu (μ), delta (δ), and kappa (κ). In drug development, understanding a compound's cross-reactivity is paramount for identifying potential therapeutic applications, predicting side effects, and ensuring safety. The piperidine scaffold is a common feature in many centrally active agents, including synthetic opioids, making this assessment a critical step in preclinical evaluation.[1][2]
This document details the requisite in vitro and in vivo experimental workflows, explains the rationale behind methodological choices, and provides a template for data comparison against established, selective opioid receptor ligands. The objective is to equip researchers with a robust, self-validating system to generate a clear and actionable pharmacological profile.
Part 1: Foundational In Vitro Characterization: Binding and Function
The initial phase of profiling involves quantifying the direct interaction of the NCE with opioid receptors and determining the functional consequence of this binding. We will employ a tiered approach, starting with binding affinity, followed by assays measuring G-protein activation and downstream signaling.
Opioid Receptor Binding Affinity Profiling
Causality: Before assessing function, we must first determine if 1-Pentan-3-ylpiperidine-4-carbaldehyde physically binds to any of the opioid receptors. A competitive radioligand binding assay is the gold standard for this purpose. It quantifies the affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor. A low Ki value indicates high binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human opioid receptor subtype (μ, δ, or κ).[3][4]
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (15-20 µg of protein).
-
A fixed concentration of a selective radioligand.
-
Varying concentrations of the test compound (1-Pentan-3-ylpiperidine-4-carbaldehyde) or a standard unlabeled ligand.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard (e.g., 10 µM Naloxone).[5] The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities (Ki)
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| 1-Pentan-3-ylpiperidine-4-carbaldehyde | Experimental Data | Experimental Data | Experimental Data | To be determined |
| DAMGO (μ-selective agonist) | ~1-5[8] | >1000[9] | >1000[9] | Highly μ-selective |
| DPDPE (δ-selective agonist) | >1000 | ~5-15 | >1000 | Highly δ-selective |
| U-50,488 (κ-selective agonist) | >1000 | >1000 | ~10-30 | Highly κ-selective |
| Naloxone (Non-selective antagonist) | ~1-2[5] | ~15-30 | ~20-40 | Non-selective |
Note: Ki values are illustrative, based on published literature.
Functional Activity: G-Protein Activation
Causality: Binding to a receptor does not guarantee activation. Opioid receptors are G-protein-coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[10][11] An agonist will trigger the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade. The [³⁵S]GTPγS binding assay directly measures this primary activation step. It quantifies a ligand's ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein, providing measures of both potency (EC₅₀) and efficacy (Eₘₐₓ).[12][13]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing MgCl₂, NaCl, HEPES, and saponin (to permeabilize membranes).[14]
-
Reaction Setup: On ice, add the following to a 96-well plate:
-
Cell membranes (10-20 µg protein).
-
GDP (typically 1-10 µM) to ensure G-proteins are in their inactive state.[4]
-
Varying concentrations of the test compound or a standard agonist.
-
-
Pre-incubation: Incubate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.2 nM) to initiate the reaction.[14]
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination & Analysis: Terminate the reaction by rapid filtration, wash, and quantify radioactivity as described in the binding assay protocol.
-
Data Analysis: Non-specific binding is determined using a high concentration of unlabeled GTPγS. Basal binding is measured in the absence of any agonist. Data are plotted as a percentage of the maximal stimulation achieved by a full agonist (e.g., DAMGO for the μ-receptor) versus ligand concentration to determine EC₅₀ and Eₘₐₓ values.[15][16]
Data Presentation: Comparative Functional Activity (G-Protein Activation)
| Compound | μ-Receptor (EC₅₀, nM / Eₘₐₓ, %) | δ-Receptor (EC₅₀, nM / Eₘₐₓ, %) | κ-Receptor (EC₅₀, nM / Eₘₐₓ, %) |
| 1-Pentan-3-ylpiperidine-4-carbaldehyde | Experimental Data | Experimental Data | Experimental Data |
| DAMGO | ~20 / 100%[17] | Inactive | Inactive |
| DPDPE | Inactive | ~13 / 100%[6] | Inactive |
| U-50,488 | Inactive | Inactive | ~50 / 100% |
Note: EC₅₀ values are illustrative. Eₘₐₓ is expressed relative to the respective selective full agonist for each receptor.
Functional Activity: Downstream Signaling (cAMP Inhibition)
Causality: The activated Gi/o protein's primary downstream effect is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10][18] A cAMP inhibition assay validates the G-protein activation data by measuring this key downstream event. This assay is crucial for confirming the functional impact of receptor binding in a whole-cell context.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use whole cells (e.g., CHO or HEK293) expressing the opioid receptor subtype of interest.
-
Cell Plating: Seed cells into a 384-well plate and allow them to attach overnight.[19]
-
Compound Addition: Add serial dilutions of the test compound or a standard agonist.
-
Adenylyl Cyclase Stimulation: To measure inhibition, a basal level of cAMP must first be generated. Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the negative control) to stimulate cAMP production.[20][21]
-
Incubation: Incubate at room temperature for 15-30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercial kit, often based on competitive immunoassay principles like HTRF or AlphaScreen.[21][22][23] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer, so a decrease in signal corresponds to an increase in cellular cAMP, and vice-versa. For a Gi-coupled receptor agonist, cAMP levels will be lower than with forskolin alone, resulting in a stronger assay signal.
-
Data Analysis: Plot the assay signal against the log of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ (for inhibition) or EC₅₀ value.
Visualization of In Vitro Workflow
Caption: Workflow for in vitro opioid receptor characterization.
Part 2: In Vivo Assessment of Physiological Relevance
If in vitro data suggests significant agonist activity, particularly at the μ-receptor, the next logical step is to assess its physiological effects in a living system. The hot plate test is a classic method for evaluating centrally-mediated analgesia, a hallmark of μ-opioid agonism.[24]
Causality: The hot plate test measures the reaction time of an animal (typically a mouse or rat) to a thermal stimulus.[25] Centrally acting analgesics increase the latency to a pain response (e.g., paw licking or jumping). This assay helps determine if the in vitro functional activity translates to a therapeutically relevant, physiological outcome. Including the opioid antagonist Naloxone is a critical control to validate that any observed analgesic effect is indeed mediated by opioid receptors.[26]
Experimental Protocol: Hot Plate Analgesia Test
-
Apparatus: Use a commercial hot plate apparatus with precise temperature control, typically set to 55 ± 0.5°C.[27][28]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each animal on the unheated plate, then on the heated plate and measure the baseline time until it licks a hind paw or jumps. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.[27][29]
-
Compound Administration: Administer the test compound, a vehicle control, or a positive control (e.g., morphine) via a standard route (e.g., intraperitoneal or subcutaneous injection).
-
Test Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Antagonist Challenge (Validation): In a separate group of animals, administer Naloxone (a non-selective opioid antagonist) shortly before administering the test compound to confirm that any analgesic effect is reversed.[30][31]
-
Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Data Presentation: Comparative In Vivo Analgesic Effect
| Treatment Group | Peak Response Latency (sec) | Peak % MPE | Effect Reversed by Naloxone? |
| Vehicle Control | Experimental Data | ~0% | N/A |
| 1-Pentan-3-ylpiperidine-4-carbaldehyde | Experimental Data | To be determined | To be determined |
| Morphine (10 mg/kg) | Experimental Data | >80% | Yes |
Part 3: Data Interpretation & Pathway Visualization
By synthesizing the data from these assays, a comprehensive cross-reactivity profile can be constructed.
-
Affinity (Ki): Does the compound bind to one or more receptors? High affinity is indicated by a low nanomolar Ki.
-
Potency (EC₅₀): How much of the compound is needed to elicit a functional response? A lower EC₅₀ indicates higher potency.
-
Efficacy (Eₘₐₓ): What is the maximum response the compound can produce relative to a known full agonist? An Eₘₐₓ of ~100% suggests a full agonist, while a significantly lower Eₘₐₓ suggests a partial agonist. An Eₘₐₓ of 0% in the presence of binding indicates a competitive antagonist.
-
Selectivity: By comparing the Ki and EC₅₀ values across the three receptor subtypes, a selectivity ratio can be calculated (e.g., Ki κ-receptor / Ki μ-receptor). A ratio >100-fold is generally considered selective.
-
In Vivo Translation: Does the in vitro profile predict the in vivo outcome? For example, a potent and efficacious μ-receptor agonist in vitro would be expected to produce naloxone-reversible analgesia in the hot plate test.
Visualization of Canonical Opioid Receptor Signaling
Caption: Canonical Gi/o-coupled opioid receptor signaling cascade.
By following this structured, multi-assay approach, researchers can confidently and objectively profile the cross-reactivity of 1-Pentan-3-ylpiperidine-4-carbaldehyde, or any NCE, with opioid receptors. This provides the critical data needed to make informed decisions in the drug development pipeline.
References
-
Al-Hasani R, Bruchas MR. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology. 2011;115(6):1363-1381. [Link]
-
Dziedowiec M, Gąsior M, Rzemieniec J, et al. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians. Behav Brain Res. 2018;348:248-256. [Link]
-
Von Voigtlander PF, Lewis RA. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists. Prog Neuropsychopharmacol Biol Psychiatry. 1982;6(4-6):467-470. [Link]
-
Wikipedia. Naloxone. Accessed March 7, 2026. [Link]
-
National Institute on Drug Abuse. Naloxone DrugFacts. Updated January 11, 2022. [Link]
-
U.S. Department of Health and Human Services. How naloxone reverses opioid overdoses (and why it's important to have on hand!). September 19, 2024. [Link]
-
Patra S, K R, Konar A, et al. Opioid receptors signaling network. J Cell Commun Signal. 2021;15(4):463-471. [Link]
-
Russo R, Rullo A, Pedone C, et al. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. Molecules. 2017;22(5):789. [Link]
-
Christie MJ. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. F1000Prime Rep. 2014;6:91. [Link]
-
GoodRx. Naloxone: Uses, Side Effects, Dosage & Reviews. Updated November 3, 2022. [Link]
-
Manchikanti L, Sanapati J, Benyamin RM, et al. Opioid Antagonists. In: StatPearls. StatPearls Publishing; 2026. [Link]
-
Wikipedia. U-50488. Accessed March 7, 2026. [Link]
-
ResearchGate. The signal transduction pathway of opioid receptor activation involves... Accessed March 7, 2026. [Link]
-
Cetrone M, Calo G, Candeletti S, et al. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Int J Mol Sci. 2020;22(1):E44. [Link]
-
Wikipedia. Hot plate test. Accessed March 7, 2026. [Link]
-
Maze Engineers. Rodent Hot Plate Pain Assay. Accessed March 7, 2026. [Link]
-
Tortella FC, Robles L, Holaday JW. U50,488, a highly selective kappa opioid: anticonvulsant profile in rats. J Pharmacol Exp Ther. 1985;235(1):49-52. [Link]
-
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Updated November 20, 2017. [Link]
-
Harvard Apparatus. Hot-Plate for Evaluating Thermal Analgesia. Accessed March 7, 2026. [Link]
-
SlideShare. Analgesia Hot Plat Test. Published May 26, 2016. [Link]
-
Freye E, Hartung E, Schürmann B. The Kappa Opioid Agonist U-50, 488H Antagonizes Respiratory Effects of Mu Opioid Receptor Agonists in Conscious Rats. Defense Technical Information Center; 1993. [Link]
-
Wikipedia. δ-opioid receptor. Accessed March 7, 2026. [Link]
-
Ghelardini C, Bianchi E, Casamenti F, et al. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. J Neuroimmune Pharmacol. 2010;5(2):236-245. [Link]
-
Harrison C, Traynor JR. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sci. 2003;74(4):489-508. [Link]
-
ResearchGate. concentration-response curves for receptor functional assays ³⁵S-GTPγS... Accessed March 7, 2026. [Link]
-
ResearchGate. Forskolin-free cAMP assay for Gi-coupled receptors. Accessed March 7, 2026. [Link]
-
Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Accessed March 7, 2026. [Link]
-
Defense Technical Information Center. In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. Published March 2, 2017. [Link]
-
Neumeyer JL, Zhang A, Xiong W, et al. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. PLoS One. 2012;7(9):e46187. [Link]
-
Wüster W, Schulz R, Herz A. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochem Pharmacol. 1988;37(15):2843-2848. [Link]
-
ResearchGate. EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY. Accessed March 7, 2026. [Link]
-
Wang D, Raehal KM, Lin ET, et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg Med Chem Lett. 2010;20(11):3382-3386. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAMGO | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 9. DAMGO | potent μ opioid receptor agonist | Hello Bio [hellobio.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. cAMP-Glo™ Assay Protocol [promega.com]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Hot plate test - Wikipedia [en.wikipedia.org]
- 26. goodrx.com [goodrx.com]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. harvardapparatus.com [harvardapparatus.com]
- 29. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 30. Naloxone DrugFacts | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 31. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the Analgesic Potency of Novel Piperidine Derivatives Against Morphine: A Comprehensive Methodological Guide
Executive Summary
The development of novel opioid analgesics requires a rigorous, objective framework to benchmark new synthetic compounds against established gold standards like morphine. While morphine remains a cornerstone of pain management, its phenanthrene scaffold is associated with significant dose-limiting adverse effects. In contrast, the piperidine scaffold—found in highly potent synthetic opioids like fentanyl and emerging 4-amino methyl piperidine (AMP) derivatives—offers a highly lipophilic structure that ensures rapid blood-brain barrier (BBB) penetration and potent Mu-Opioid Receptor (MOR) agonism[1][2].
This guide provides drug development professionals with a comprehensive, self-validating methodological framework to evaluate the in vitro functional efficacy and in vivo analgesic potency of novel piperidine compounds compared to morphine.
Mechanistic Framework: MOR Signaling and Biased Agonism
To benchmark a new piperidine compound, one must first understand the causality of its molecular interactions. The analgesic efficacy of opioid drugs is closely associated with the activation of G-protein coupled opioid receptors in the central nervous system, specifically MOR.
Upon ligand binding, MOR initiates two primary intracellular signaling cascades:
-
The G-Protein (Gi/o) Pathway: This is the "classical" signaling route. Activation of Gi/o proteins inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) production. This subsequently promotes potassium (
) efflux and inhibits calcium (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> ) influx, hyperpolarizing the neuron and producing the desired analgesic effect[3]. -
The
-Arrestin-2 Pathway: Phosphorylation of the receptor recruitsngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -arrestin-2, which uncouples the G-protein from the receptor. This pathway mediates receptor internalization, desensitization, and is heavily implicated in adverse effects such as antinociceptive tolerance, constipation, and respiratory depression[3][4].
Modern drug discovery prioritizes "biased agonists"—compounds that selectively activate the G-protein pathway while minimizing
Figure 1: Mu-Opioid Receptor (MOR) signaling pathways illustrating biased agonism.
In Vitro Profiling: Functional Efficacy via cAMP Accumulation
The Causality Principle: Binding affinity (
The Self-Validating System: This protocol utilizes Forskolin—a direct adenylyl cyclase activator—to artificially spike intracellular cAMP. By establishing this artificial maximum baseline, any subsequent dose-dependent reduction in cAMP upon piperidine administration self-validates the assay's sensitivity and confirms Gi/o-mediated functional agonism[4].
Step-by-Step Protocol: cAMP Accumulation Assay
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human MOR in a 384-well microplate.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent the degradation of cAMP, ensuring stable readouts.
-
Forskolin Stimulation: Add 10
M Forskolin to all wells to stimulate baseline adenylyl cyclase activity[4]. -
Compound Administration: Immediately treat the cells with serial dilutions (ranging from
to M) of Morphine (control), Fentanyl (piperidine control), and the Novel Piperidine compound. -
Incubation & Lysis: Incubate for 30 minutes at 37°C, then lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) lysis buffer containing a cAMP-specific antibody.
-
Quantification: Measure the TR-FRET signal. Calculate the
(half-maximal effective concentration) and (maximum efficacy) using non-linear regression analysis.
In Vivo Benchmarking: The Radiant Heat Tail-Flick Assay
The Causality Principle: In vitro potency must be translated to in vivo efficacy. The radiant heat tail-flick test is the gold standard for evaluating acute thermal nociception[6][7]. Unlike the hot-plate test, which involves complex supraspinal cognitive processing, the tail-flick test measures a spinal reflex, making it highly specific for discriminating centrally acting MOR agonists (like morphine and piperidines) from peripherally acting NSAIDs[8][9].
The Self-Validating System: The protocol mandates a strict 10-second thermal cut-off[7][9]. This prevents tissue necrosis, ensuring that any unresponsiveness observed at later time points is definitively due to pharmacological analgesia rather than localized nerve damage from previous testing rounds.
Figure 2: Step-by-step workflow of the radiant heat tail-flick test for analgesia.
Step-by-Step Protocol: Tail-Flick Test
-
Acclimation: Habituate male ICR mice (20-25g) to the testing room and restraint tubes for 30 minutes prior to the experiment[8].
-
Baseline Determination: Focus a radiant heat beam (55% intensity) at a distance of 5 cm onto the distal third of the mouse's tail[7]. Record the latency time (in seconds) for the mouse to flick its tail away. Select only mice with a baseline latency of 2 to 4 seconds[10].
-
Administration: Administer the vehicle, Morphine (e.g., 5 mg/kg s.c.), Fentanyl, or the Novel Piperidine compound[9].
-
Time-Course Testing: Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-administration[9].
-
Safety Cut-off: Terminate the heat stimulus automatically at 10 seconds if no response occurs to prevent thermal injury[7][9].
-
Data Analysis: Calculate the Percentage of Maximum Possible Effect (% MPE) using the formula: % MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100
Quantitative Data Comparison
To objectively benchmark the analgesic profile, quantitative outputs from both in vitro and in vivo assays must be synthesized. The table below represents a benchmarking matrix comparing Morphine, Fentanyl (a standard phenylpiperidine, approximately 50-100 times more potent than morphine[1][2]), and a representative novel 4-amino methyl piperidine derivative (e.g., AMP6).
| Compound Class | Drug Name | MOR Binding Affinity ( | Functional Potency ( | Analgesic Potency ( | Relative Potency vs. Morphine |
| Phenanthrene | Morphine (Standard) | 1.18 | 15.2 | 4.80 | 1x |
| Phenylpiperidine | Fentanyl (Benchmark) | 0.39 | 1.5 | 0.05 | ~96x |
| Novel Piperidine | AMP6 Derivative | 0.75 | 4.1 | 0.85 | ~5.6x |
Note: Values are representative benchmarks synthesized from standard pharmacological evaluations of piperidine derivatives[1][2].
Conclusion
Benchmarking novel piperidine compounds against morphine requires a dual-axis approach: proving in vitro functional efficacy via Gi/o-mediated cAMP inhibition and validating in vivo central analgesia via the tail-flick reflex[4][6]. While traditional piperidines like fentanyl offer massive increases in potency due to their lipophilic nature[1][2], the ultimate goal of modern drug development is to leverage this structural scaffold to create G-protein biased agonists. By meticulously applying the self-validating protocols outlined in this guide, researchers can accurately identify novel piperidine derivatives that maximize analgesic potency while minimizing
References
-
Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - Frontiers -[Link]
-
Biased signaling of Mu opioid receptors involves distinct pathways - ResearchGate -[Link]
-
Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs - MDPI -[Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing -[Link]
-
Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC -[Link]
-
Tail flick test - Wikipedia - [Link]
-
Tail flick test – Knowledge and References - Taylor & Francis -[Link]
-
Tail Flick, Acute Pain, Mouse - Pharmacology Discovery Services -[Link]
-
Opioid Pharmacology - Pain Physician -[Link]
-
Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC -[Link]
-
Review on Analgesic activity using Tail Immersion Method - Asian Journal of Research in Chemistry -[Link]
-
Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations - PMC -[Link]
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Comparative Docking Analysis of Piperidine Aldehydes: A Technical Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its inherent conformational flexibility and capacity to engage in diverse non-covalent interactions make it an invaluable framework in the design of novel therapeutics.[3] A particularly intriguing, yet less systematically explored, subclass of these compounds are the piperidine aldehydes. The introduction of a reactive aldehyde functionality onto the piperidine ring opens up new avenues for covalent and non-covalent interactions with biological targets, potentially leading to enhanced potency and selectivity.
This guide provides a comprehensive, in-depth technical comparison of the docking performance of various piperidine aldehydes against a range of therapeutically relevant protein targets. By synthesizing data from multiple studies and providing detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this promising class of molecules in their discovery pipelines. We will delve into the causality behind experimental choices in molecular docking, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Advantage of the Aldehyde Moiety
The aldehyde group is a versatile functional group that can participate in a variety of interactions within a protein's active site. It can act as a hydrogen bond acceptor and, more significantly, can form reversible or irreversible covalent bonds with nucleophilic residues such as cysteine, serine, or lysine. This potential for covalent modification can lead to prolonged target engagement and enhanced biological activity. Understanding the binding modes of piperidine aldehydes through computational docking is therefore a critical step in harnessing their therapeutic potential.
A Comparative Look at Molecular Docking Methodologies
The reliability of any in silico study hinges on the robustness of its methodology. Here, we present a comparative overview of three widely used molecular docking software packages: AutoDock, GOLD, and Glide. While each has its own unique algorithms and scoring functions, the fundamental workflow remains consistent.
General Molecular Docking Workflow
A typical molecular docking experiment follows a well-defined series of steps, from the initial preparation of the target protein and ligand to the final analysis of the predicted binding poses. The following diagram illustrates this general workflow:
Caption: A generalized workflow for a typical molecular docking study.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of docking studies, it is imperative to follow a well-defined protocol. Below are detailed, step-by-step methodologies for performing molecular docking using AutoDock, a widely used and freely available software suite.[3][4] This is followed by a comparative overview of the key features and protocols of GOLD and Glide.
Protocol 1: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format.[3]
-
-
Ligand Preparation:
-
Draw the 2D structure of the piperidine aldehyde using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the protein. The size and center of the grid box are crucial parameters that define the search space for the ligand.[4]
-
-
Docking Execution:
-
Use AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.[5]
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding energies and coordinates of the different ligand poses.
-
Visualize the docked poses and the protein-ligand interactions using molecular visualization software (e.e., PyMOL, Discovery Studio).[6]
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.
-
Comparative Overview of Docking Software:
| Feature | AutoDock | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) |
| Algorithm | Lamarckian Genetic Algorithm | Genetic Algorithm | Hierarchical filters, systematic search |
| Scoring Functions | Empirical free energy scoring function | GoldScore, ChemScore, ASP, PLP[7] | GlideScore, Emodel[8][9] |
| Flexibility | Full ligand flexibility, partial receptor flexibility | Full ligand and partial protein flexibility (sidechains)[10] | Rigid and flexible docking options, Induced Fit Docking[8] |
| User Interface | Primarily command-line with AutoDockTools GUI | Graphical user interface (Hermes)[11] | Integrated into Maestro graphical interface[12] |
| Key Strengths | Freely available, widely used and validated | High accuracy in pose prediction, advanced features like covalent docking[7][13] | High speed and accuracy, well-integrated with other Schrödinger software[14][15] |
Comparative Docking Performance of Piperidine Aldehydes
To provide a clear and objective comparison, the following tables summarize the docking performance of various piperidine aldehyde derivatives against key protein targets implicated in different diseases. The data has been collated from multiple peer-reviewed studies.
Table 1: Docking of Piperidine Aldehyde Derivatives against Acetylcholinesterase (AChE)
Target Relevance: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[16][17]
| Piperidine Aldehyde Derivative | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| N-benzyl-4-formylpiperidine | 4EY7 | AutoDock Vina | -8.5 | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, TYR341 | [17] |
| 1-(3-methoxybenzyl)-piperidine-4-carbaldehyde | 4EY7 | AutoDock Vina | -9.2 | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, TYR341 | [17] |
| Donepezil (Reference Drug) | 4EY7 | AutoDock Vina | -11.1 | TRP86, TRP286, TYR337, PHE338, TYR341 | [18] |
Table 2: Docking of Piperidine Aldehyde Derivatives against Monoamine Oxidase B (MAO-B)
Target Relevance: Monoamine Oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of Parkinson's disease and depression.[19][20]
| Piperidine Aldehyde Derivative | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 1-Propargyl-4-formylpiperidine | 2V5Z | AutoDock Vina | -7.8 | TYR326, TYR398, TYR435 | [19] |
| 4-(4-formylphenyl)piperidine | 2V5Z | AutoDock Vina | -8.1 | TYR326, CYS172, TYR398, TYR435 | [21] |
| Selegiline (Reference Drug) | 2V5Z | AutoDock Vina | -8.9 | CYS172, TYR326, TYR398, TYR435 | [21] |
Structure-Activity Relationship (SAR) Insights
The comparative docking data reveals several key structure-activity relationships for piperidine aldehydes:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining binding affinity. For AChE, bulky aromatic groups like benzyl and methoxybenzyl appear to enhance binding, likely through hydrophobic and pi-pi interactions within the active site gorge.[17]
-
Position of the Aldehyde: The position of the aldehyde group on the piperidine ring influences the orientation of the molecule within the binding pocket and its ability to interact with key residues. A 4-formyl substitution appears to be a common and effective motif.
-
Aromatic Substituents: For MAO-B inhibitors, the presence of an aromatic ring attached to the piperidine scaffold, in addition to the aldehyde, can lead to favorable pi-pi stacking interactions with tyrosine residues in the active site.[21]
Signaling Pathway Context: Inhibition of STAT3 by Piperidine Derivatives
To illustrate the broader biological context of piperidine derivative activity, the following diagram depicts the inhibition of the STAT3 signaling pathway, a critical mediator of cancer cell proliferation and survival. Piperine, a naturally occurring piperidine alkaloid, has been shown to exert its anti-cancer effects through this mechanism.
Caption: Simplified diagram of STAT3 signaling inhibition by piperidine derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the molecular docking of piperidine aldehydes against key therapeutic targets. The presented data and methodologies underscore the potential of this class of compounds in drug discovery. The aldehyde functionality offers a unique handle for achieving potent and potentially covalent inhibition.
Future research should focus on synthesizing and evaluating a wider range of piperidine aldehyde derivatives to expand the structure-activity relationship knowledge base. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will be crucial in refining our understanding of the binding thermodynamics and kinetics of these promising molecules. By integrating robust in silico methods with experimental validation, the path to novel and effective piperidine aldehyde-based therapeutics can be significantly accelerated.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. schrodinger.com [schrodinger.com]
- 9. scispace.com [scispace.com]
- 10. users.cs.duke.edu [users.cs.duke.edu]
- 11. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 12. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 13. A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orgchemres.org [orgchemres.org]
- 18. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-Pentan-3-ylpiperidine-4-carbaldehyde
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Pentan-3-ylpiperidine-4-carbaldehyde, a compound that, while lacking a specific, publicly available Safety Data Sheet (SDS), can be handled safely by understanding its constituent chemical groups: a piperidine ring and an aldehyde functional group. Our approach is grounded in established safety protocols for similar chemical structures, emphasizing caution, compliance, and environmental stewardship.
I. Understanding the Hazard Profile: An Evidence-Based Assessment
Due to the absence of a dedicated SDS for 1-Pentan-3-ylpiperidine-4-carbaldehyde, a conservative assessment of its hazards must be inferred from its structural analogues, piperidine and various aldehydes. This approach ensures that the highest safety standards are maintained.
-
Piperidine Derivatives: The piperidine moiety suggests that the compound may be highly flammable, with vapors potentially forming explosive mixtures with air.[1][2] It is also likely to be acutely toxic if swallowed, inhaled, or absorbed through the skin, and corrosive, capable of causing severe skin burns and eye damage.[1][2][3]
-
Aldehydes: The aldehyde functional group further indicates potential for flammability and toxicity.[4][5] Aldehydes are also known to be respiratory irritants.[5]
Therefore, 1-Pentan-3-ylpiperidine-4-carbaldehyde must be handled as a hazardous substance with the following likely characteristics:
-
Flammability: Presents a fire risk from heat, sparks, or open flames.[2][4]
-
Toxicity: Harmful or potentially fatal upon ingestion, inhalation, or skin contact.[2][3]
-
Environmental Hazard: Likely harmful to aquatic organisms.[1][3]
This conservative hazard profile necessitates stringent adherence to the disposal procedures outlined below.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to mitigate the risks of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory. | To protect against accidental splashes of the chemical, which could cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber. | To prevent skin contact, which could lead to burns or toxic absorption.[1] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron is essential. | To protect against spills and splashes on the body. For larger quantities, a chemical-resistant suit may be warranted.[1] |
| Respiratory Protection | All handling and preparation for disposal should be conducted within a certified chemical fume hood.[6] | To prevent the inhalation of potentially toxic and irritant vapors.[2][6] In the absence of a fume hood, a NIOSH-approved respirator may be required.[7] |
III. Step-by-Step Disposal Protocol
The disposal of 1-Pentan-3-ylpiperidine-4-carbaldehyde is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As such, it must be managed as hazardous waste from "cradle to grave."[9]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 1-Pentan-3-ylpiperidine-4-carbaldehyde waste. The container should be made of a compatible material (plastic is often preferred to glass to minimize breakage risk) and must have a secure, tight-fitting lid.[8]
-
Liquid Waste: Carefully pour or pipette the liquid waste into the designated container. Avoid overfilling; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.
-
Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[1] Place these items in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: "Empty" containers that previously held 1-Pentan-3-ylpiperidine-4-carbaldehyde are still considered hazardous. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is also hazardous and must be collected in the liquid hazardous waste container.[1] After triple-rinsing, the container can be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous waste or as specified by your EHS office.[1]
Proper labeling is a critical compliance step. The waste container must be clearly and accurately labeled with the following information:[1][8]
-
The words "Hazardous Waste"
-
The full chemical name: "1-Pentan-3-ylpiperidine-4-carbaldehyde"
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.[8]
-
The name and contact information of the principal investigator or laboratory supervisor.[8]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[8]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.[1]
-
Ventilation: The storage area must be well-ventilated, preferably within a fume hood or a ventilated cabinet.
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
-
Contact Your EHS Office: The disposal of hazardous chemical waste must be handled by a licensed professional waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor. Accurate documentation is essential for regulatory compliance.[1]
The following flowchart illustrates the decision-making process for the disposal of 1-Pentan-3-ylpiperidine-4-carbaldehyde.
Caption: Disposal workflow for 1-Pentan-3-ylpiperidine-4-carbaldehyde.
IV. Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[2] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[1]
-
Report: Report the spill to your supervisor and your institution's EHS office, regardless of the size.[1]
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of 1-Pentan-3-ylpiperidine-4-carbaldehyde is a multi-faceted process that demands a thorough understanding of its potential hazards and strict adherence to established protocols. By following this guide, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and complying with all relevant regulations. Always consult your institution's specific guidelines and EHS office for final approval of your disposal plan.
References
-
Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]
-
Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. [Link]
-
Penta s.r.o. Piperidine - SAFETY DATA SHEET. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1048 - Formaldehyde. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
-
United States Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]
-
Occupational Safety and Health Administration (OSHA). Safe Use of Glutaraldehyde in Health Care. [Link]
-
Fisher Scientific. Piperidine SAFETY DATA SHEET. [Link]
-
U.S. Government Publishing Office. Decontamination and Disposal. [Link]
-
University of Rochester Medical Center. Disposal Protocol for High Level Disinfectants (HLDs). [Link]
-
Florida Department of Environmental Protection. Summary of Hazardous Waste Regulations. [Link]
-
United States Environmental Protection Agency (EPA). Appendix - Safety Data Sheet. [Link]
-
Aqua Kinetics. SAFETY DATA SHEET. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Methyl Valeraldehyde. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 1-Pentan-3-ylpiperidine-4-carbaldehyde
Operational and Safety Guide: Handling 1-Pentan-3-ylpiperidine-4-carbaldehyde
As a Senior Application Scientist, this guide synthesizes critical safety protocols and operational directives for the handling of 1-Pentan-3-ylpiperidine-4-carbaldehyde. Given the absence of specific literature data for this compound[1], this document is founded on a rigorous analysis of its constituent chemical moieties: the piperidine ring and the aldehyde functional group. The core principle is to treat this compound with a high degree of caution, assuming potential hazards based on structural analogy. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety systems in their laboratories.
Hazard Analysis by Structural Analogy
The chemical structure of 1-Pentan-3-ylpiperidine-4-carbaldehyde combines two key functional groups that dictate its potential reactivity and toxicity.
-
Piperidine Moiety: Piperidine and its derivatives are cyclic secondary amines. They can be flammable, corrosive, and toxic if inhaled, absorbed through the skin, or swallowed.[2] Piperidines are incompatible with strong oxidizing agents and acids.[3]
-
Aldehyde Moiety: Aldehydes are a class of reactive organic compounds.[4] They are often toxic, can act as skin and respiratory irritants, and may cause allergic skin reactions.[5][6] Due to their reactivity, aldehydes can be incompatible with strong acids, bases, and oxidizing agents.[7]
Therefore, 1-Pentan-3-ylpiperidine-4-carbaldehyde should be handled as a potentially toxic, irritant, and reactive substance. All operations must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.[8]
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the final barriers between the researcher and potential chemical exposure.[9] The following table outlines the minimum required PPE for handling 1-Pentan-3-ylpiperidine-4-carbaldehyde.
| PPE Category | Recommended Equipment | Standard / Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Required to protect against splashes or sprays of hazardous liquids.[5][9] A face shield worn over goggles provides maximum protection.[10][11] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12] |
| Skin & Body Protection | Flame-resistant lab coat and chemical-resistant apron. | A lab coat provides a primary barrier against incidental contact.[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[10] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Nitrile). | Gloves must be selected based on chemical compatibility. Butyl rubber and nitrile gloves are recommended for their resistance to aldehydes.[5] Latex gloves are not suitable as they offer poor protection against many chemicals, including aldehydes.[5][10] Always inspect gloves for damage before use and change them frequently.[12] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8] If engineering controls fail or during a large spill, a respirator is necessary.[5][10] Use must comply with OSHA 29 CFR 1910.134.[12] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Shoes must be made of a solid, impervious material to protect against spills.[10][11] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][13] The storage location should be a designated area for toxic and reactive chemicals. Keep the container tightly sealed.[7]
-
Incompatibilities: Segregate from strong acids, strong bases, and oxidizing agents to prevent hazardous reactions.[3][7]
Safe Handling and Experimental Workflow
The following diagram outlines the decision-making process for PPE selection based on the experimental task.
Sources
- 1. PubChemLite - 1-(pentan-3-yl)piperidine-4-carbaldehyde (C11H21NO) [pubchemlite.lcsb.uni.lu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 5. homework.study.com [homework.study.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. osha.gov [osha.gov]
- 10. cdc.gov [cdc.gov]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
